molecular formula C22H28N10O B11933346 BMS-901715

BMS-901715

Número de catálogo: B11933346
Peso molecular: 448.5 g/mol
Clave InChI: CNACSDYVLFCDEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

BMS-901715 is a useful research compound. Its molecular formula is C22H28N10O and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H28N10O

Peso molecular

448.5 g/mol

Nombre IUPAC

3-[[5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]amino]-5-(2-propan-2-yltetrazol-5-yl)phenol

InChI

InChI=1S/C22H28N10O/c1-14(2)32-28-21(27-29-32)16-9-18(11-19(33)10-16)26-22-20-15(3-8-31(20)25-13-24-22)12-30-6-4-17(23)5-7-30/h3,8-11,13-14,17,33H,4-7,12,23H2,1-2H3,(H,24,25,26)

Clave InChI

CNACSDYVLFCDEW-UHFFFAOYSA-N

SMILES canónico

CC(C)N1N=C(N=N1)C2=CC(=CC(=C2)O)NC3=NC=NN4C3=C(C=C4)CN5CCC(CC5)N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-901715

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-901715 is a potent and selective small molecule inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in the regulation of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of cell surface receptors, transporters, and synaptic vesicles. The dysregulation of AAK1 activity has been implicated in the pathophysiology of several disorders, with a significant focus on neuropathic pain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and preclinical validation.

Core Mechanism of Action: Inhibition of AAK1 Kinase Activity

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of AAK1. By binding to the kinase domain of AAK1, this compound prevents the phosphorylation of its downstream substrates, most notably the μ2 subunit of the adaptor protein 2 (AP2) complex. This inhibitory action disrupts the normal functioning of the CME machinery.

Quantitative Potency Data

This compound demonstrates high potency against its primary target, AAK1. The available quantitative data for its inhibitory activity is summarized below.

CompoundTargetAssay TypeIC50 (nM)
This compoundAAK1Biochemical Kinase Assay3.3[1][2][3]

Signaling Pathway: Modulation of Clathrin-Mediated Endocytosis

This compound exerts its cellular effects by modulating the AAK1-mediated signaling pathway, which is integral to clathrin-mediated endocytosis. AAK1's role is to phosphorylate the μ2 subunit of the AP2 complex, a key event in the maturation of clathrin-coated pits.

Signaling Pathway Diagram

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 Binds Clathrin Clathrin AP2->Clathrin Recruits p_mu2 Phosphorylated μ2-subunit AP2->p_mu2 CCP Clathrin-Coated Pit Clathrin->CCP Forms EndocyticVesicle Endocytic Vesicle CCP->EndocyticVesicle Internalization AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit BMS901715 This compound BMS901715->AAK1 Inhibits p_mu2->CCP Promotes Maturation

Caption: AAK1-mediated signaling in clathrin-mediated endocytosis and its inhibition by this compound.

Therapeutic Rationale in Neuropathic Pain

Preclinical studies have established a strong rationale for targeting AAK1 in the treatment of neuropathic pain. The mechanism is believed to involve the modulation of neuronal signaling and receptor trafficking in pain-processing pathways. The antinociceptive effects of AAK1 inhibition are linked to the α2-adrenergic signaling pathway, a known modulator of pain.

Preclinical Efficacy in Neuropathic Pain Models

The efficacy of AAK1 inhibitors has been evaluated in rodent models of neuropathic pain, such as the Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) models. While specific dose-response data for this compound is not publicly available, studies on potent and selective AAK1 inhibitors have demonstrated a dose-dependent reversal of pain-like behaviors.

Animal ModelPain-like BehaviorEffect of AAK1 Inhibition
Chronic Constriction Injury (Rat)Mechanical Allodynia, Thermal HyperalgesiaDose-dependent reversal
Spinal Nerve Ligation (Mouse)Mechanical AllodyniaDose-dependent reversal

Experimental Protocols

Biochemical AAK1 Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro potency of a test compound against AAK1.

Objective: To determine the IC50 value of an inhibitor against AAK1 kinase.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1-specific peptide substrate (e.g., derived from the μ2 subunit of AP2)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the AAK1 enzyme to each well.

  • Add the AAK1 peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol describes a common surgical procedure to induce neuropathic pain in rats.

Objective: To create a model of peripheral nerve injury that results in chronic pain behaviors.

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Wound clips or sutures

Procedure:

  • Anesthetize the rat using isoflurane.

  • Make a small skin incision at the mid-thigh level of one hind limb.

  • Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.

  • Proximal to the sciatic nerve trifurcation, place four loose ligatures of chromic gut suture around the nerve with about 1 mm spacing between them.[4][5][6]

  • Tighten the ligatures until they just elicit a brief twitch in the corresponding hind limb. The ligatures should constrict the nerve without arresting epineural blood flow.[4]

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Allow the animals to recover for a period of 7-14 days for the neuropathic pain phenotype to develop.

  • Assess pain-like behaviors such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus).

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical assessment of a novel AAK1 inhibitor.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem_Assay Biochemical Kinase Assay (AAK1 IC50) Kinase_Panel Kinase Selectivity Panel (Off-target profiling) Biochem_Assay->Kinase_Panel Cell_Assay Cell-based Assay (μ2 Phosphorylation) Kinase_Panel->Cell_Assay PK_Studies Pharmacokinetic Studies (Rodents) Cell_Assay->PK_Studies Neuropathic_Model Neuropathic Pain Model (CCI or SNL) PK_Studies->Neuropathic_Model Behavioral_Testing Behavioral Testing (Allodynia, Hyperalgesia) Neuropathic_Model->Behavioral_Testing Target_Engagement Target Engagement (Spinal Cord) Behavioral_Testing->Target_Engagement

Caption: A representative experimental workflow for the preclinical development of an AAK1 inhibitor.

Conclusion

This compound is a potent and selective inhibitor of AAK1 that modulates clathrin-mediated endocytosis by preventing the phosphorylation of the μ2 subunit of the AP2 complex. This mechanism of action has shown significant promise in preclinical models of neuropathic pain, suggesting that AAK1 is a viable therapeutic target for this debilitating condition. Further investigation into the kinase selectivity and in vivo efficacy of this compound will be crucial in determining its clinical potential. The detailed experimental protocols provided in this guide offer a framework for the continued exploration of AAK1 inhibitors in drug discovery and development.

References

The Discovery and Development of BMS-901715: A Potent and Selective AAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of BMS-901715, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 has emerged as a promising therapeutic target for neuropathic pain and other neurological disorders due to its role in critical signaling pathways. This document details the quantitative data, experimental methodologies, and the scientific rationale behind the development of this compound and related compounds.

Introduction to AAK1 and its Therapeutic Potential

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a significant role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization.[1] AAK1 is highly expressed in the brain and heart.[1] Its involvement in various signaling pathways, including the Notch, WNT, and CDK pathways, has implicated it in a range of pathologies.[2][3][4]

Dysregulation of AAK1 activity has been linked to several neurological and psychiatric conditions, including:

  • Neuropathic pain[2][5]

  • Alzheimer's disease

  • Parkinson's disease

  • Schizophrenia

  • Amyotrophic lateral sclerosis (ALS)

The development of selective AAK1 inhibitors therefore represents a novel therapeutic strategy for these debilitating diseases.

Discovery of this compound

This compound was identified as a potent and selective AAK1 inhibitor through extensive research and development efforts. The discovery process involved the screening of numerous compounds to identify a lead candidate with desirable potency, selectivity, and pharmacokinetic properties.

In Vitro Potency and Selectivity

This compound demonstrates high potency against AAK1, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC50).

CompoundIC50 (nM) for AAK1Reference
This compound3.3[1]

AAK1 Signaling Pathways

AAK1 is a key regulator in several signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action of AAK1 inhibitors and their therapeutic effects.

Clathrin-Mediated Endocytosis Pathway

AAK1's primary role is in the regulation of clathrin-mediated endocytosis. It phosphorylates the μ2 subunit of the AP-2 adaptor complex, a critical step in the formation of clathrin-coated pits and vesicles.

Clathrin-Mediated Endocytosis cluster_membrane Cell Membrane cluster_cytosol Cytosol Cargo_Receptor Cargo Receptor AP2_Complex AP-2 Complex Cargo_Receptor->AP2_Complex binds Phosphorylated_AP2 Phosphorylated AP-2 (p-μ2) Clathrin Clathrin Clathrin_Coated_Pit Clathrin-Coated Pit Clathrin->Clathrin_Coated_Pit assembles into AAK1 AAK1 AAK1->AP2_Complex phosphorylates μ2 Phosphorylated_AP2->Clathrin recruits Endocytic_Vesicle Endocytic Vesicle Clathrin_Coated_Pit->Endocytic_Vesicle invaginates to form

Caption: AAK1 phosphorylates the AP-2 complex, initiating clathrin-mediated endocytosis.

WNT Signaling Pathway

AAK1 has been identified as a negative regulator of the WNT signaling pathway. It promotes the clathrin-mediated endocytosis and subsequent degradation of the WNT co-receptor LRP6.

WNT Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol WNT WNT Ligand Frizzled_LRP6 Frizzled/LRP6 Receptor Complex WNT->Frizzled_LRP6 binds Endocytosis_Degradation Endocytosis & Degradation Frizzled_LRP6->Endocytosis_Degradation AAK1 AAK1 AAK1->Frizzled_LRP6 promotes endocytosis of LRP6 WNT_Signaling_Off WNT Signaling (Inhibited) Endocytosis_Degradation->WNT_Signaling_Off

Caption: AAK1 negatively regulates WNT signaling by promoting LRP6 endocytosis.

Preclinical Development and In Vivo Efficacy

The therapeutic potential of AAK1 inhibition has been evaluated in various preclinical animal models of neuropathic pain. A related compound, BMS-986176/LX-9211, has shown significant promise in these models.

Animal Models of Neuropathic Pain

Several rodent models are utilized to mimic the symptoms of human neuropathic pain, including:

  • Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve.

  • Spinal Nerve Ligation (SNL): Involves tight ligation of one or more spinal nerves.

  • Streptozotocin (STZ)-induced Diabetic Neuropathy: A model for painful diabetic neuropathy.

Efficacy of AAK1 Inhibition in Neuropathic Pain Models

BMS-986176/LX-9211, a close analog of this compound, has demonstrated efficacy in reducing pain-like behaviors in these models.

CompoundAnimal ModelEfficacy EndpointResult
BMS-986176/LX-9211Rat CCI ModelReversal of tactile allodyniaSignificant reduction in paw withdrawal threshold
BMS-986176/LX-9211Rat STZ ModelReversal of mechanical hyperalgesiaSignificant increase in paw withdrawal latency

Clinical Development of AAK1 Inhibitors

The promising preclinical data for AAK1 inhibitors has led to their advancement into clinical trials. BMS-986176/LX-9211 is currently in Phase II clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia.

Experimental Protocols

In Vitro AAK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against AAK1.

Principle: A kinase assay is performed using recombinant AAK1, a suitable substrate (e.g., a peptide derived from the μ2 subunit of AP-2), and radiolabeled ATP ([γ-33P]ATP). The amount of incorporated radiolabel into the substrate is measured in the presence of varying concentrations of the inhibitor.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1 substrate peptide

  • [γ-33P]ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • Test compound (e.g., this compound)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the test compound dilutions, AAK1 enzyme, and the substrate peptide.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Rat Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To assess the efficacy of a test compound in a rodent model of peripheral nerve injury-induced neuropathic pain.

Procedure:

  • Anesthetize adult male Sprague-Dawley rats.

  • Surgically expose the common sciatic nerve in one hind limb.

  • Place four loose chromic gut ligatures around the nerve, proximal to the trifurcation.

  • Close the incision in layers.

  • Allow the animals to recover for a period of time (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.

  • Assess baseline pain sensitivity using the von Frey test.

  • Administer the test compound or vehicle to the animals.

  • Measure the paw withdrawal threshold at various time points after drug administration using the von Frey test.

von Frey Test for Mechanical Allodynia

Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.

Procedure:

  • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.

  • Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

  • A positive response is recorded when the animal briskly withdraws its paw.

  • The 50% paw withdrawal threshold is determined using the up-down method.

Conclusion

This compound is a potent and selective inhibitor of AAK1 with significant potential for the treatment of neuropathic pain and other neurological disorders. The comprehensive preclinical and ongoing clinical development of related AAK1 inhibitors underscore the therapeutic promise of targeting this kinase. Further research will continue to elucidate the full therapeutic utility of this class of compounds.

This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

The Pyrrolotriazine Scaffold: A Privileged Core for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Pyrrolotriazine-Based Kinase Inhibitors, with a Focus on the AAK1 Inhibitor BMS-901715

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2]triazine heterocyclic system has emerged as a versatile and privileged scaffold in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. This core structure has been successfully utilized by Bristol-Myers Squibb and other research groups to develop clinical candidates targeting a range of kinases implicated in oncology, immunology, and neurology. This technical guide provides a detailed examination of the structure-activity relationships (SAR) of this important class of compounds, with a special focus on this compound, a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1).

The Pyrrolotriazine Core: A Versatile Kinase Hinge-Binder

The pyrrolo[2,1-f][1][2]triazine nucleus serves as an effective bioisostere for the adenine (B156593) ring of ATP, enabling it to bind to the highly conserved hinge region of the kinase ATP-binding pocket.[3] X-ray crystallography studies have revealed that this scaffold typically forms key hydrogen bond interactions with the kinase hinge, mimicking the binding mode of ATP.[1] The core structure presents multiple vectors for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Key positions for modification include the C4, C5, and C6 positions, which can be tailored to interact with specific sub-pockets within the ATP-binding site of different kinases.

Structure-Activity Relationship (SAR) of Pyrrolotriazine Kinase Inhibitors

The versatility of the pyrrolotriazine scaffold is evident from the diverse range of kinases it can be engineered to inhibit. Below, we explore the SAR of this class of compounds against several key kinase targets.

AAK1 Inhibitors: The Case of this compound

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase involved in clathrin-mediated endocytosis and has been identified as a potential target for the treatment of neuropathic pain. This compound is a potent and selective AAK1 inhibitor with an IC50 of 3.3 nM, featuring the pyrrolotriazine core.[4]

A 2023 study on pyrrolo[2,1-f][1][2]triazine-based AAK1 inhibitors sheds light on the SAR of this series. The core scaffold establishes the crucial hinge-binding interactions. Potency and selectivity are then modulated by substituents at various positions. An X-ray crystal structure of a pyrrolotriazine analog bound to AAK1 revealed that the pyrrolotriazine core forms typical donor-acceptor-donor hydrogen bonds with the hinge region. Substituents are directed towards other pockets of the ATP-binding site, such as the sugar pocket and a back pocket, where interactions can be optimized to enhance potency.[1]

HER Family and VEGFR Inhibitors

The pyrrolotriazine scaffold has also been extensively explored for the development of inhibitors targeting the human epidermal growth factor receptor (HER) family and vascular endothelial growth factor receptors (VEGFRs), which are critical targets in oncology.

  • BMS-599626 (AC480) is a selective inhibitor of HER1 (EGFR) and HER2, with IC50 values of 20 nM and 30 nM, respectively. It demonstrates significantly less potency against HER4 (IC50 = 190 nM) and over 100-fold selectivity against other kinases like VEGFR2.[5][6]

  • BMS-690514 is a pan-HER and VEGFR inhibitor, potently inhibiting EGFR (5 nM), HER2 (20 nM), and HER4 (60 nM), as well as the VEGFR family.[7][8]

For these inhibitors, a bulky anilino group at the C4 position is often crucial for achieving potent inhibition. Substituents at other positions, such as C5 and C6, are then varied to further enhance potency and improve pharmaceutical properties.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The pyrrolotriazine core has also been employed to develop inhibitors of PI3Ks, a family of lipid kinases central to cell growth and survival signaling. SAR studies in this area have led to the identification of potent and selective inhibitors of PI3K isoforms.[9] A 2020 study described a series of 6-aminocarbonyl pyrrolo[2,1-f][1][2]triazine derivatives with selective activity against p110α and p110δ isoforms of PI3K, with IC50 values in the low nanomolar range.[10]

Quantitative SAR Data

The following tables summarize the inhibitory activities of key pyrrolotriazine-based kinase inhibitors against their respective targets.

CompoundTarget(s)IC50 (nM)Reference(s)
This compound AAK13.3[4]
BMS-599626 HER1 (EGFR)20[5][6]
HER230[5][6]
HER4190[5][6]
BMS-690514 EGFR5[7][8]
HER220[7][8]
HER460[7][8]
Compound 14a PI3Kα (p110α)122[10]
PI3Kδ (p110δ)119[10]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for key assays.

AAK1 Kinase Inhibition Assay (Biochemical)

This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against AAK1.

Materials:

  • Recombinant AAK1 enzyme

  • Synthetic peptide substrate (e.g., derived from AP2M1)

  • ATP (with [γ-³³P]ATP for radiometric detection)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound, recombinant AAK1 enzyme, and the peptide substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³³P]ATP).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated ³³P in the peptide substrate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

HER2 Kinase Inhibition Assay (Cell-Based)

This protocol outlines a method to assess the inhibition of HER2 phosphorylation in a cellular context.

Materials:

  • HER2-overexpressing cancer cell line (e.g., BT-474, SK-BR-3)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-HER2 (pY1248), anti-total-HER2, and a secondary antibody conjugated to HRP.

  • Western blot equipment and reagents

  • Chemiluminescent substrate

Procedure:

  • Plate the HER2-overexpressing cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2 hours).

  • Wash the cells with cold PBS and lyse them using the lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-HER2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total HER2.

  • Quantify the band intensities and calculate the percent inhibition of HER2 phosphorylation to determine the IC50 value.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Compound_Dilution Serial Dilution of Pyrrolotriazine Inhibitor Kinase_Reaction Incubate Kinase, Substrate, ATP, and Inhibitor Compound_Dilution->Kinase_Reaction Detection Measure Substrate Phosphorylation Kinase_Reaction->Detection IC50_Calculation Calculate IC50 Value Detection->IC50_Calculation SAR_Analysis SAR_Analysis IC50_Calculation->SAR_Analysis Cell_Treatment Treat Cells with Pyrrolotriazine Inhibitor Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Western_Blot Western Blot for Phospho-Kinase Cell_Lysis->Western_Blot Data_Analysis Quantify Inhibition Western_Blot->Data_Analysis Data_Analysis->SAR_Analysis

References

The Role of AAK1 in Cellular Signaling and its Inhibition by BMS-901715: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME), a fundamental process for nutrient uptake, receptor signaling, and synaptic vesicle recycling.[1][2][3][4] Its involvement in various signaling pathways, including Notch, WNT, and NF-κB, has made it an attractive therapeutic target for a range of diseases. BMS-901715 is a potent and selective inhibitor of AAK1 that serves as a critical tool for elucidating the kinase's function and as a potential therapeutic agent. This technical guide provides an in-depth overview of AAK1's function, its role in key signaling pathways, and quantitative data on its inhibition, along with detailed experimental protocols relevant to its study.

AAK1: Core Function and Mechanism

AAK1 is a key regulator of clathrin-mediated endocytosis, a process by which cells internalize molecules by the inward budding of membrane vesicles coated with the protein clathrin.[1][2][3] AAK1's primary function is to phosphorylate the μ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex.[1][2][5] The AP2 complex is a crucial component of the endocytic machinery, acting as a bridge between cargo proteins and the clathrin coat.

Phosphorylation of AP2M1 at Threonine 156 by AAK1 is a critical regulatory step that enhances the binding affinity of the AP2 complex to tyrosine-based sorting signals (YxxΦ motifs) on the cytoplasmic tails of transmembrane cargo proteins.[6][7] This increased affinity ensures the efficient recruitment of cargo into nascent clathrin-coated pits, thereby promoting their internalization.[7] The kinase activity of AAK1 is stimulated by clathrin, suggesting a feedback mechanism that enhances cargo recruitment and internalization at sites of coated pit formation.[8][9]

Key Substrates and Interacting Partners of AAK1:
  • AP2M1 (μ2 subunit of AP2): The primary and most well-characterized substrate of AAK1.[1][2][5]

  • Numb: An endocytic protein involved in cell fate determination and receptor trafficking. AAK1 phosphorylates Numb, regulating its localization and endocytic activity.[6]

  • Notch: A transmembrane receptor involved in cell-cell communication. AAK1 interacts with the activated form of Notch, promoting its stability and signaling.[1][2][10]

  • LRP6: A co-receptor in the WNT signaling pathway. AAK1 can promote the clathrin-mediated endocytosis of LRP6, thereby negatively regulating WNT signaling.[11][12][13]

  • Clathrin: Both a structural component of coated pits and a stimulator of AAK1 kinase activity.[8][9]

Quantitative Data: Inhibition of AAK1

This compound is a potent and selective inhibitor of AAK1. The inhibitory activity of this and other compounds against AAK1 is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki).

CompoundTargetIC50 (nM)Ki (nM)Assay TypeReference
This compound AAK1 3.3 -Biochemical[14]
LP-935509AAK13.30.9Biochemical[14]
BMT-090605AAK10.6-Biochemical[14]
BMT-124110AAK10.9-Biochemical[14]
BMS-911172AAK135-Biochemical[14]
SGC-AAK1-1AAK12709Biochemical[14]
Compound 18AAK119-Cell-based[12]

AAK1 in Cellular Signaling Pathways

AAK1's role extends beyond general endocytosis, influencing several critical signaling pathways.

Clathrin-Mediated Endocytosis (CME)

AAK1 is a central player in CME. Its phosphorylation of the AP2M1 subunit initiates a cascade of events leading to the internalization of cargo.

CME_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo Cargo (YxxΦ motif) Vesicle Clathrin-Coated Vesicle Cargo->Vesicle Internalization AP2 AP2 Complex AP2->Cargo binds Clathrin Clathrin AP2->Clathrin recruits AP2->Vesicle Internalization AAK1 AAK1 Clathrin->AAK1 activates Clathrin->Vesicle Internalization AAK1->AP2 P

Caption: AAK1-mediated phosphorylation of AP2 in clathrin-mediated endocytosis.

Notch Signaling Pathway

AAK1 positively regulates the Notch signaling pathway. It interacts with the membrane-tethered, activated form of Notch, stabilizing it and promoting its localization to endosomes for subsequent signaling events.[1][2][10]

Notch_Pathway Ligand Ligand (e.g., Delta) Notch_Receptor Notch Receptor Ligand->Notch_Receptor ADAM ADAM Metalloprotease Notch_Receptor->ADAM cleavage Notch_Active Active Notch (membrane-tethered) ADAM->Notch_Active Gamma_Secretase γ-Secretase Notch_Active->Gamma_Secretase cleavage AAK1 AAK1 AAK1->Notch_Active stabilizes NICD NICD (Notch Intracellular Domain) Gamma_Secretase->NICD Nucleus Nucleus NICD->Nucleus Transcription Target Gene Transcription Nucleus->Transcription

Caption: AAK1's role in the positive regulation of Notch signaling.

WNT Signaling Pathway

AAK1 can act as a negative regulator of the WNT signaling pathway. By promoting the clathrin-mediated endocytosis of the WNT co-receptor LRP6, AAK1 can lead to its clearance from the cell surface, thereby dampening the WNT signal.[11][12][13]

WNT_Pathway WNT WNT Frizzled Frizzled WNT->Frizzled LRP6 LRP6 WNT->LRP6 Signaling_On WNT Signaling ON Frizzled->Signaling_On Endocytosis Endocytosis & Degradation LRP6->Endocytosis LRP6->Signaling_On AAK1 AAK1 AAK1->LRP6 promotes endocytosis Signaling_Off WNT Signaling OFF Endocytosis->Signaling_Off

Caption: AAK1 as a negative regulator of WNT signaling via LRP6 endocytosis.

NF-κB Signaling Pathway

AAK1 is implicated in the NF-κB signaling pathway. It is suggested to mediate the interaction of IκBα with inhibitors, leading to the phosphorylation and subsequent degradation of IκBα. This allows the activated NF-κB (p50-p65 dimer) to translocate to the nucleus and induce the transcription of target genes.

NFkB_Pathway Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa P AAK1 AAK1 AAK1->IkBa mediates inhibitor binding NFkB NF-κB (p50/p65) IkBa->NFkB inhibits Proteasome Proteasome IkBa->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocation Transcription Target Gene Transcription Nucleus->Transcription

Caption: Proposed involvement of AAK1 in the NF-κB signaling pathway.

Experimental Protocols

In Vitro AAK1 Kinase Assay

This protocol is designed to measure the kinase activity of AAK1 by quantifying the incorporation of radiolabeled phosphate (B84403) into a substrate.

Materials:

  • Recombinant active AAK1

  • Substrate: Recombinant AP2M1 or a synthetic peptide substrate (e.g., KEEQSQITSQVTGQIGWR)

  • Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • [γ-³²P]ATP (10 μCi/μl)

  • 10 mM ATP solution

  • Stop Solution: 75 mM phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, the AAK1 substrate, and the test compound (e.g., this compound) or vehicle (DMSO).

  • Add recombinant AAK1 to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km of AAK1 for ATP.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C. Ensure the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Wash the paper once with acetone (B3395972) and let it air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for samples containing the test compound relative to the vehicle control.

Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

This cell-based assay measures the effect of AAK1 inhibition on CME by quantifying the internalization of fluorescently labeled transferrin.[15][16][17]

Materials:

  • Adherent cells (e.g., HeLa or HEK293T)

  • Cell culture medium

  • Serum-free medium

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • This compound or other AAK1 inhibitors

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed cells onto glass coverslips or in a multi-well imaging plate and allow them to adhere overnight.

  • Pre-treat the cells with the desired concentration of this compound or vehicle in serum-free medium for 1-2 hours.

  • Starve the cells in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.

  • Add fluorescently labeled transferrin to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.

  • To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) Permeabilize the cells with 0.1% Triton X-100 for 5 minutes and stain with a nuclear marker like DAPI.

  • Mount the coverslips or image the plate using a fluorescence microscope.

  • Quantify the internalized transferrin fluorescence intensity per cell using image analysis software.

Conclusion

AAK1 is a multifaceted kinase with a well-established role in clathrin-mediated endocytosis and emerging functions in critical signaling pathways such as Notch, WNT, and NF-κB. Its intricate involvement in these cellular processes underscores its significance as a potential therapeutic target for a variety of diseases. The potent and selective inhibitor, this compound, provides a valuable pharmacological tool for the continued investigation of AAK1's biological functions and for the development of novel therapeutic strategies. The experimental protocols detailed in this guide offer a framework for researchers to further explore the roles of AAK1 and the effects of its inhibition.

References

The Central Role of Adaptor-Associated Kinase 1 (AAK1) in Clathrin-Mediated Endocytosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of cargo molecules from the cell surface. This intricate process is tightly regulated by a complex network of proteins. Among these, the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a pivotal regulator. This technical guide provides an in-depth exploration of the multifaceted role of AAK1 in CME, with a particular focus on its interaction with the adaptor protein complex 2 (AP2), the phosphorylation of the AP2 µ2 subunit, and the subsequent impact on cargo recognition and clathrin-coated pit formation. This document synthesizes key quantitative data, presents detailed experimental protocols for studying AAK1 function, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis is the principal pathway for the uptake of nutrients, hormones, and other macromolecules, as well as for the recycling of synaptic vesicles. The process begins with the recruitment of adaptor proteins to the plasma membrane, which in turn recruit clathrin. Clathrin triskelia then assemble into a polygonal lattice, forming a clathrin-coated pit that invaginates and ultimately pinches off to form a clathrin-coated vesicle. This vesicle then traffics to early endosomes for sorting of its contents. The AP2 complex is a key heterotetrameric adaptor protein that links transmembrane cargo proteins to the assembling clathrin coat.

AAK1: A Key Regulator of Clathrin-Mediated Endocytosis

AAK1 is a member of the Ark1/Prk1 family of serine/threonine kinases and plays a crucial role in the regulation of CME.[1][2] It is enriched in regions of the cell that are active in endocytosis, such as presynaptic terminals in neurons and the leading edge of migrating cells, where it colocalizes with clathrin and the AP2 complex.[1]

The AAK1-AP2 Interaction: A Critical Hub in Endocytosis

AAK1 directly interacts with the AP2 complex, a central component of the endocytic machinery.[1][3] This interaction is mediated by the binding of AAK1 to the ear domain of the α-adaptin subunit of AP2.[1][2] This physical association positions AAK1 to phosphorylate the AP2 complex, thereby modulating its function.

Phosphorylation of the AP2 µ2 Subunit: The "On-Switch" for Cargo Binding

A primary function of AAK1 in CME is the specific phosphorylation of the µ2 subunit of the AP2 complex at threonine 156 (Thr-156).[3][4] This phosphorylation event is a critical regulatory step that significantly enhances the affinity of the AP2 complex for tyrosine-based sorting signals (YxxΦ motifs) present in the cytoplasmic tails of transmembrane cargo proteins.[3][4][5] This increased affinity ensures the efficient recognition and recruitment of cargo into nascent clathrin-coated pits.[4][5] The kinase activity of AAK1 is, in turn, stimulated by its interaction with assembled clathrin, suggesting a positive feedback mechanism that promotes efficient cargo capture and coated pit maturation.[6]

Regulation of Clathrin-Coated Pit Dynamics

By controlling the phosphorylation state of AP2, AAK1 influences the assembly and maturation of clathrin-coated pits. While AAK1-mediated phosphorylation of µ2 is crucial for efficient cargo internalization, sustained phosphorylation can inhibit the later stages of endocytosis.[1][2] This suggests that a cycle of phosphorylation and dephosphorylation of µ2 is necessary for the successful completion of CME, highlighting the dynamic regulatory role of AAK1.[1][2]

Beyond AP2: Other Substrates and Roles of AAK1

AAK1's role in endocytosis extends beyond the phosphorylation of AP2. It has also been shown to phosphorylate the endocytic protein Numb.[7][8] This phosphorylation is thought to be a critical step in promoting the maturation of clathrin-coated pits.[7][8] Furthermore, AAK1 has been implicated in the endocytosis of specific cargo, such as the WNT co-receptor LRP6, thereby acting as a negative regulator of WNT signaling.

Quantitative Data on AAK1 Function

The following tables summarize key quantitative data related to the function of AAK1 in clathrin-mediated endocytosis.

Table 1: AAK1 Interaction and Kinase Activity

ParameterValueSpecies/SystemReference
Specific Activity of Recombinant AAK1 8.5 nmol/min/mgHuman (expressed in Sf9 cells)[9]
AP2 Binding Affinity Enhancement (by µ2 phosphorylation) ~25-foldIn vitro (surface plasmon resonance)[4][5][10]
AP2 Binding Affinity Enhancement (by recombinant AAK1) ~6-foldIn vitro (surface plasmon resonance)[5]
IC50 of SGC-AAK1-1 (AAK1 inhibitor) 270 nMIn vitro coupled enzyme assay[11]
IC50 of Staurosporine (AAK1 inhibitor) 120 nMIn vitro coupled enzyme assay[11]
IC50 of TIM-063 (AAK1 inhibitor) 8.51 µMIn vitro kinase assay[12]
IC50 of TIM-098a (AAK1 inhibitor) 0.24 µMIn vitro kinase assay[12]

Table 2: Effect of AAK1 on Endocytosis

ConditionEffectAssay SystemReference
Addition of 30 µg/ml AAK1-GST Decrease in AP2-dependent transferrin sequestrationIn vitro perforated cell assay[1][6]
Overexpression of AAK1L CBD2 Impaired transferrin endocytosisHeLa cells[13]
AAK1 depletion by RNAi Impaired transferrin recyclingHeLa cells[13]
Overexpression of Numb (T102A mutant) Potent disruption of transferrin and LDL internalizationNot specified[7][8]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for a deeper understanding of AAK1's role in CME. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo Cargo (YxxΦ motif) CCP Clathrin-Coated Pit Cargo->CCP Incorporation AP2_inactive AP2 Complex (inactive) AP2_active AP2 Complex (active, phosphorylated µ2) AP2_inactive->AP2_active AAK1 phosphorylates µ2 (Thr156) AP2_active->Cargo Binds cargo with high affinity Clathrin Clathrin AP2_active->Clathrin Recruits clathrin Clathrin->CCP Assembly AAK1 AAK1 Clathrin->AAK1 Stimulates kinase activity AAK1->AP2_inactive Binds α-adaptin ear

Caption: AAK1 signaling pathway in clathrin-mediated endocytosis.

Co_IP_Workflow start Start: Cell Lysate (containing AAK1 and AP2) incubation Incubate with anti-AAK1 antibody start->incubation beads Add Protein A/G beads incubation->beads wash Wash beads to remove non-specific binding beads->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot (probe for AP2 subunits) elution->analysis

Caption: A generalized workflow for co-immunoprecipitation of AAK1 and AP2.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the role of AAK1 in clathrin-mediated endocytosis.

In Vitro AAK1 Kinase Assay with AP2

This protocol is adapted from studies demonstrating AAK1-mediated phosphorylation of the AP2 µ2 subunit.

Reagents and Buffers:

  • Recombinant active AAK1 (e.g., from Sino Biological, Cat# A01-11G)

  • Purified AP2 complex

  • Kinase Assay Buffer (5X): 200 mM Tris-HCl, pH 7.4, 100 mM MgCl₂, 0.5 mg/ml BSA. Prepare 1X working solution with cold, distilled H₂O and add fresh DTT to a final concentration of 50 µM.

  • [γ-³²P]ATP (10 mCi/mmol)

  • 4X SDS-PAGE sample buffer

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 20 µl reaction, combine:

    • 4 µl of 5X Kinase Assay Buffer

    • Purified AP2 complex (e.g., 1-2 µg)

    • Recombinant active AAK1 (e.g., 50-100 ng)

    • Nuclease-free water to a volume of 18 µl.

  • Initiate the reaction by adding 2 µl of 100 µM [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Terminate the reaction by adding 7 µl of 4X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated proteins.

  • For quantitative analysis, spot a portion of the reaction mixture onto P81 phosphocellulose paper, wash three times with 0.75% phosphoric acid, and measure the incorporated radioactivity using a scintillation counter.

Co-immunoprecipitation of AAK1 and AP2 from Cell Lysates

This protocol outlines the co-immunoprecipitation of endogenous AAK1 and the AP2 complex from cultured cells.

Reagents and Buffers:

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (v/v) Triton X-100.

  • Anti-AAK1 antibody (for immunoprecipitation)

  • Anti-α-adaptin antibody (for Western blot detection)

  • Normal rabbit IgG (isotype control)

  • Protein A/G magnetic beads

Procedure:

  • Culture cells (e.g., HeLa or HEK293T) to 80-90% confluency.

  • Wash cells twice with ice-cold PBS and lyse them in ice-cold Cell Lysis Buffer.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube and determine the protein concentration.

  • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Remove the beads using a magnetic stand.

  • To the pre-cleared lysate (e.g., 1 mg of total protein), add 2-4 µg of anti-AAK1 antibody or normal rabbit IgG as a control.

  • Incubate overnight at 4°C on a rotator.

  • Add 30 µl of pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

  • Collect the beads using a magnetic stand and wash them three times with 1 ml of ice-cold Wash Buffer.

  • After the final wash, remove all supernatant and resuspend the beads in 30 µl of 1X SDS-PAGE sample buffer.

  • Boil the samples at 95°C for 5 minutes to elute the proteins.

  • Analyze the eluates by Western blotting using an anti-α-adaptin antibody to detect the co-immunoprecipitated AP2 complex.

Live-Cell Imaging of AAK1 Dynamics in Clathrin-Coated Pits

This protocol describes the use of Total Internal Reflection Fluorescence (TIRF) microscopy to visualize the dynamics of AAK1 at clathrin-coated pits in living cells.

Materials and Equipment:

  • Cell line stably or transiently expressing fluorescently tagged AAK1 (e.g., AAK1-mCherry) and a marker for clathrin-coated pits (e.g., Clathrin Light Chain-EGFP or AP2-σ2-EGFP).

  • Glass-bottom imaging dishes.

  • TIRF microscope equipped with appropriate lasers, emission filters, and a sensitive camera (e.g., EMCCD or sCMOS).

  • Image analysis software (e.g., ImageJ/Fiji with tracking plugins).

Procedure:

  • Plate cells expressing the fluorescently tagged proteins onto glass-bottom imaging dishes and allow them to adhere.

  • Before imaging, replace the culture medium with imaging medium (e.g., phenol (B47542) red-free DMEM supplemented with HEPES and serum).

  • Mount the dish on the TIRF microscope stage and maintain the cells at 37°C and 5% CO₂.

  • Identify a cell with good expression of both fluorescent proteins.

  • Set up the TIRF illumination to achieve a shallow penetration depth, selectively illuminating the plasma membrane.

  • Acquire time-lapse images in both channels (e.g., EGFP and mCherry) at a frame rate of approximately 0.5-1 Hz for a duration of 5-10 minutes.

  • Analyze the acquired image series using appropriate software.

    • Identify and track individual clathrin-coated pits in the EGFP channel.

    • Measure the fluorescence intensity of AAK1-mCherry in the corresponding regions of interest over time.

    • Correlate the recruitment and departure of AAK1 with the lifecycle of the clathrin-coated pit.

AAK1 as a Therapeutic Target

The critical role of AAK1 in CME has positioned it as an attractive target for therapeutic intervention in various diseases, including neurological disorders, viral infections, and cancer.[14] Several small molecule inhibitors of AAK1 have been developed and are being investigated for their therapeutic potential.[14] These inhibitors function by blocking the kinase activity of AAK1, thereby disrupting the phosphorylation of its substrates and interfering with the endocytic process.[14]

Conclusion

AAK1 is a multifaceted regulator of clathrin-mediated endocytosis, exerting its primary control through the phosphorylation of the AP2 µ2 subunit. This event enhances cargo recognition and is a critical step in the formation of clathrin-coated vesicles. The intricate interplay between AAK1, AP2, and clathrin highlights the dynamic and tightly regulated nature of this fundamental cellular process. A thorough understanding of AAK1's function, facilitated by the quantitative data and detailed experimental protocols presented in this guide, is essential for advancing our knowledge of CME and for the development of novel therapeutics targeting this pathway.

References

AAK1 Inhibition: A Novel Therapeutic Avenue for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Note to the reader: The initial query for "BMS-901715" did not yield public data linking it to neuropathic pain research. However, extensive research on the target of this compound, Adaptor-Associated Kinase 1 (AAK1), has revealed a strong connection to neuropathic pain through other compounds, including Bristol-Myers Squibb's BMS-911172 . This technical guide will focus on the core topic of AAK1 inhibition for neuropathic pain, leveraging available data on relevant AAK1 inhibitors.

Introduction

Neuropathic pain, a chronic and debilitating condition resulting from nerve damage or a malfunctioning nervous system, presents a significant therapeutic challenge.[1] Current treatments often provide inadequate relief and are associated with considerable side effects.[1] A promising novel approach targets the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis, a fundamental process for neuronal signaling and receptor trafficking.[2][3][4][5][6] Inhibition of AAK1 has emerged as a potential non-opioid strategy for alleviating neuropathic pain, with preclinical and clinical evidence supporting its efficacy.[1][7][8][9]

Core Mechanism of Action: AAK1 in Neuropathic Pain

AAK1 is a key regulator of clathrin-mediated endocytosis through its phosphorylation of the μ2 subunit of the AP2 adaptor complex.[2][3][4][5][6] This process is crucial for the internalization of cell surface receptors, including those involved in pain signaling. In the context of neuropathic pain, the inhibition of AAK1 is thought to exert its analgesic effects primarily within the spinal cord.[7][8] The mechanism is linked to the enhancement of α2 adrenergic signaling, a known antinociceptive pathway.[7][8]

Signaling Pathway of AAK1 Inhibition in Neuropathic Pain

AAK1_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Norepinephrine_Release Norepinephrine Release Alpha2_AR α2 Adrenergic Receptor Norepinephrine_Release->Alpha2_AR binds Pain_Signal_Transmission Pain Signal Transmission Alpha2_AR->Pain_Signal_Transmission inhibits AAK1 AAK1 AP2_Complex AP2 Complex AAK1->AP2_Complex phosphorylates Receptor_Internalization Receptor Internalization AP2_Complex->Receptor_Internalization promotes Receptor_Internalization->Alpha2_AR internalizes BMS_911172 BMS-911172 (AAK1 Inhibitor) BMS_911172->AAK1 inhibits Reduced_Pain_Signal Reduced Pain Signal

Caption: AAK1 inhibition enhances α2 adrenergic signaling, reducing pain transmission.

Quantitative Data on AAK1 Inhibitors

The following tables summarize key quantitative data for prominent AAK1 inhibitors from preclinical studies.

Compound Target IC50 (Enzyme Assay) IC50 (Cell-based Assay) Reference
BMS-911172AAK112 nM51 nM[10]
Compound Animal Model Species Dose Efficacy Reference
BMS-911172Chung Model (Spinal Nerve Ligation)Mouse60 mg/kg s.c.Reduced mechanical allodynia[10]
BMS-911172Chronic Constriction Injury (CCI)Rat60 mg/kgReduced thermal hyperalgesia and mechanical allodynia[10]
LP-935509Chung Model (Spinal Nerve Ligation)MouseNot SpecifiedReversed fully established pain behavior[7][8]
LP-935509Chronic Constriction Injury (CCI)RatNot SpecifiedReduced evoked pain responses[7][8]
LP-935509Streptozotocin (STZ) ModelRatNot SpecifiedReduced evoked pain responses[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments in the study of AAK1 inhibitors for neuropathic pain.

Animal Models of Neuropathic Pain

1. Chung Model (Spinal Nerve Ligation - SNL):

  • Species: Mouse or Rat.

  • Procedure: Under anesthesia, the L5 spinal nerve is isolated and tightly ligated with silk suture. The surgical wound is then closed. This procedure leads to the development of tactile allodynia in the affected paw.

  • Assessment: Mechanical allodynia is measured using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

2. Chronic Constriction Injury (CCI) Model:

  • Species: Rat.

  • Procedure: The sciatic nerve is exposed at the mid-thigh level. Proximal to the trifurcation, four loose ligatures are tied around the nerve. This induces a chronic nerve compression, leading to thermal hyperalgesia and mechanical allodynia.

  • Assessment:

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.

    • Mechanical Allodynia: Measured using von Frey filaments as described for the Chung model.

3. Streptozotocin (STZ)-Induced Diabetic Neuropathy:

  • Species: Rat.

  • Procedure: Diabetes is induced by a single intraperitoneal injection of streptozotocin. The development of hyperglycemia is confirmed, and neuropathic pain symptoms typically develop over several weeks.

  • Assessment: Evoked pain responses, including mechanical allodynia and thermal hyperalgesia, are measured.

Behavioral Assays

1. Formalin Test:

  • Purpose: To assess persistent pain.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of the hind paw. This induces a biphasic pain response: an acute phase (Phase I) lasting a few minutes, followed by a tonic phase (Phase II) lasting 20-40 minutes, which is associated with central sensitization.

  • Measurement: The time spent licking, biting, or flinching the injected paw is recorded. AAK1 knockout mice have shown a markedly reduced response in Phase II.[7][8]

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Target_Identification Target Identification (e.g., Mouse Knockout Screen) Compound_Screening Compound Screening (Enzyme & Cell-based Assays) Target_Identification->Compound_Screening Lead_Optimization Lead Optimization (SAR Studies) Compound_Screening->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Testing (Neuropathic Pain Models) Lead_Optimization->In_Vivo_Efficacy Pharmacodynamic_Assays Pharmacodynamic Assays (e.g., AAK1 Substrate Phosphorylation) In_Vivo_Efficacy->Pharmacodynamic_Assays Safety_Pharmacology Safety & Toxicology (e.g., Motor Function) In_Vivo_Efficacy->Safety_Pharmacology Clinical_Trials Clinical Trials Pharmacodynamic_Assays->Clinical_Trials Safety_Pharmacology->Clinical_Trials

References

AAK1 Inhibition: A Novel Therapeutic Avenue for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a compelling therapeutic target for a range of neurological disorders, including neuropathic pain, Parkinson's disease, Alzheimer's disease, and schizophrenia.[1][2][3][4] Its pivotal role in clathrin-mediated endocytosis (CME), a fundamental process for synaptic vesicle recycling and receptor trafficking, positions it as a key regulator of neuronal function.[3][5][6] This technical guide provides a comprehensive overview of AAK1 inhibition as a therapeutic strategy, detailing its mechanism of action, summarizing key preclinical data, outlining essential experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: Regulating Synaptic Function through Endocytosis

AAK1's primary function lies in the regulation of CME. It directly interacts with and phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex.[3][4][7][8] This phosphorylation event is a critical step in the recruitment of cargo to clathrin-coated pits, thereby modulating the internalization of receptors and the recycling of synaptic vesicles.[3][6] Inhibition of AAK1 disrupts this process, leading to a cascade of downstream effects that can be therapeutically beneficial in various neurological conditions.

In the context of neuropathic pain, AAK1 inhibitors have demonstrated significant antinociceptive effects in animal models.[9][10] The mechanism is linked to the modulation of α2 adrenergic signaling, a known antinociceptive pathway.[9][11] By interfering with AAK1 activity in the spinal cord, these inhibitors can reduce the hyperexcitability of neurons associated with chronic pain states.[2][9]

For neurodegenerative disorders like Parkinson's and Alzheimer's disease, the role of AAK1 is tied to processes such as α-synuclein aggregation and amyloid-β (Aβ) induced neurotoxicity.[2][12] AAK1 has been shown to influence the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.[2] In Alzheimer's disease, AAK1 is implicated in the endocytic processes that can contribute to Aβ-induced neuronal damage.[12][13]

Quantitative Efficacy of AAK1 Inhibitors

A growing body of preclinical evidence supports the therapeutic potential of AAK1 inhibitors. Several small molecule inhibitors have been developed and tested in various in vitro and in vivo models. The following table summarizes the inhibitory potency of key AAK1 inhibitors.

InhibitorTargetIC50 (in vitro)Cell-based IC50Key Findings in Neurological Disorder ModelsReferences
LP-935509 AAK13.3 nM2.8 nMReduced pain behavior in mouse models of neuropathic pain (formalin test, spinal nerve ligation).[14] Showed antinociceptive activity in rat models of chronic constriction injury and diabetic peripheral neuropathy.[10][10][14][15]
BMS-986176/LX-9211 AAK12.0 nM-Has entered clinical trials for neuropathic pain.[1][16][1][7][16]
TIM-098a AAK10.24 µM0.87 µMIdentified as a novel AAK1 inhibitor with potential for Parkinson's disease therapy.[17][7][17]
BMS-911172 AAK112 nM51 nMBrain-penetrant inhibitor active in mouse and rat models of neuropathic pain.[18][7][18]
BMT-090605 AAK1-0.63 nMPotent and selective inhibitor used in preclinical studies to investigate the spinal mechanism of AAK1-mediated antinociception.[19][19][20]

Key Experimental Protocols

The following section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of AAK1 inhibitors.

AAK1 Kinase Assay

This assay is fundamental for determining the direct inhibitory activity of a compound against the AAK1 enzyme.

Principle: The assay measures the phosphorylation of a substrate peptide by recombinant AAK1 in the presence of ATP. The amount of phosphorylation is quantified, and the inhibitory effect of a test compound is determined by the reduction in this signal.

Protocol:

  • Reagents: Recombinant human AAK1, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP, AAK1 substrate peptide (e.g., derived from the μ2 protein), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit or LanthaScreen™ Eu Kinase Binding Assay).[6][8]

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the recombinant AAK1 enzyme, the substrate peptide, and the kinase assay buffer.

    • Add the test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction and measure the signal using a suitable plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in AAK1 activity, by fitting the data to a dose-response curve.

Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)

This cellular assay assesses the functional consequence of AAK1 inhibition on the CME pathway.

Principle: Transferrin, a protein that is internalized by cells exclusively through CME, is labeled with a fluorescent dye. The uptake of fluorescently labeled transferrin into cells is measured in the presence and absence of an AAK1 inhibitor.

Protocol:

  • Reagents: Cultured cells (e.g., HeLa or neuronal cells), cell culture medium, fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin), test compound, and a fixative (e.g., 4% paraformaldehyde).[9][21]

  • Procedure:

    • Plate cells on coverslips or in a multi-well plate.

    • Pre-incubate the cells with the test compound for a specified time.

    • Add the fluorescently labeled transferrin to the medium and incubate for a defined period to allow for uptake (e.g., 15-30 minutes at 37°C).

    • Wash the cells with cold PBS to remove unbound transferrin.

    • Fix the cells with paraformaldehyde.

    • Image the cells using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.

  • Data Analysis: Compare the amount of internalized transferrin in inhibitor-treated cells to that in control cells. A decrease in transferrin uptake indicates inhibition of CME.

Animal Models of Neuropathic Pain

a) Formalin Test: This model assesses both acute and persistent pain responses.

Principle: A dilute solution of formalin is injected into the hind paw of a rodent, which elicits a biphasic licking and biting response. The early phase (0-5 minutes) represents acute nociception, while the late phase (15-60 minutes) reflects inflammatory and central sensitization processes, which are relevant to neuropathic pain.[5][22][23]

Protocol:

  • Animals: Mice or rats.

  • Procedure:

    • Administer the AAK1 inhibitor or vehicle to the animals at a predetermined time before the formalin injection.

    • Inject a small volume of dilute formalin (e.g., 5%) into the plantar surface of one hind paw.

    • Observe the animal's behavior for a set period (e.g., 60 minutes) and record the amount of time spent licking or biting the injected paw.

  • Data Analysis: Compare the duration of nociceptive behaviors in the inhibitor-treated group to the vehicle-treated group for both the early and late phases. A reduction in the late-phase response is indicative of an anti-hyperalgesic effect.

b) Von Frey Test for Mechanical Allodynia: This test measures the sensitivity to a non-painful mechanical stimulus.

Principle: Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold. In models of neuropathic pain, this threshold is significantly reduced (allodynia).[1][4][13][24]

Protocol:

  • Animals: Mice or rats with an induced neuropathy (e.g., chronic constriction injury or spinal nerve ligation).

  • Procedure:

    • Place the animal in a testing chamber with a mesh floor that allows access to the paws.

    • Apply von Frey filaments of increasing stiffness to the mid-plantar surface of the paw.

    • The withdrawal threshold is determined as the filament stiffness that elicits a paw withdrawal response in 50% of the applications (using the up-down method).

    • Administer the AAK1 inhibitor or vehicle and measure the withdrawal threshold at different time points.

  • Data Analysis: An increase in the paw withdrawal threshold in the inhibitor-treated group compared to the vehicle group indicates a reduction in mechanical allodynia.

Morris Water Maze for Cognitive Function in Alzheimer's Disease Models

Principle: This task assesses spatial learning and memory in rodents. Mice are trained to find a hidden platform in a circular pool of opaque water, using visual cues around the room.[2][18][25][26][27]

Protocol:

  • Animals: Transgenic mouse models of Alzheimer's disease or control mice.

  • Procedure:

    • Acquisition Phase: For several consecutive days, place the mouse in the water maze and allow it to find the hidden platform. Record the time it takes to find the platform (escape latency) and the path taken.

    • Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds). Record the time spent in the quadrant where the platform was previously located.

    • Administer the AAK1 inhibitor or vehicle throughout the testing period.

  • Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the inhibitor-treated and vehicle-treated groups. Improved performance in the inhibitor-treated group suggests a beneficial effect on cognitive deficits.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to AAK1 inhibition.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Cargo Receptor Endocytic_Vesicle Clathrin-Coated Vesicle Receptor->Endocytic_Vesicle Internalization AP2 AP2 Complex AP2->Receptor Binds to Clathrin Clathrin Clathrin->AP2 Recruited by AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->AAK1 Inhibits

Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.

Neuropathic_Pain_Mechanism Nerve_Injury Nerve Injury AAK1_Upregulation Increased AAK1 Activity in Spinal Cord Nerve_Injury->AAK1_Upregulation Neuronal_Hyperexcitability Neuronal Hyperexcitability AAK1_Upregulation->Neuronal_Hyperexcitability Reduced_Pain Reduced Pain Neuropathic_Pain Neuropathic Pain Neuronal_Hyperexcitability->Neuropathic_Pain AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->AAK1_Upregulation Inhibits Alpha2_Adrenergic_Signaling α2 Adrenergic Signaling AAK1_Inhibitor->Alpha2_Adrenergic_Signaling Modulates Alpha2_Adrenergic_Signaling->Reduced_Pain

Caption: AAK1 inhibition alleviates neuropathic pain by reducing neuronal hyperexcitability.

Experimental_Workflow_Pain cluster_testing Behavioral Assays Start Start: Neuropathic Pain Model (e.g., CCI, SNL) Treatment Administer AAK1 Inhibitor or Vehicle Start->Treatment Behavioral_Testing Behavioral Testing Treatment->Behavioral_Testing Von_Frey Von Frey Test (Mechanical Allodynia) Behavioral_Testing->Von_Frey Formalin Formalin Test (Persistent Pain) Behavioral_Testing->Formalin Data_Analysis Data Analysis: Compare inhibitor vs. vehicle Von_Frey->Data_Analysis Formalin->Data_Analysis Conclusion Conclusion: Assess antinociceptive efficacy Data_Analysis->Conclusion

Caption: Workflow for evaluating AAK1 inhibitors in preclinical models of neuropathic pain.

Conclusion and Future Directions

The inhibition of AAK1 presents a promising and innovative therapeutic strategy for a variety of debilitating neurological disorders. The mechanism, centered on the modulation of clathrin-mediated endocytosis, offers a novel approach to correcting the underlying synaptic dysfunctions that characterize these conditions. The robust preclinical data for several AAK1 inhibitors, particularly in the realm of neuropathic pain, has paved the way for clinical investigation.

Future research should continue to explore the full therapeutic potential of AAK1 inhibition in other neurological disorders. Further elucidation of the downstream signaling consequences of AAK1 inhibition in different neuronal populations will be crucial for understanding the breadth of its effects and for identifying potential biomarkers of response. The development of highly selective and brain-penetrant AAK1 inhibitors will be paramount for translating the promising preclinical findings into effective and safe therapies for patients suffering from these challenging neurological diseases.

References

BMS-901715: A Potential Host-Targeted Antiviral Agent for a New Generation of Virology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-901715, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), represents a promising, yet underexplored, candidate for host-targeted antiviral therapy.[1] While primarily investigated for neuropathic pain, its mechanism of action directly intersects with the life cycle of numerous viruses that rely on clathrin-mediated endocytosis for cellular entry. This guide provides a comprehensive overview of the scientific rationale, potential applications, and experimental frameworks for evaluating this compound as a broad-spectrum antiviral agent. By targeting a host cellular protein, this approach offers a higher barrier to the development of viral resistance.

Introduction: The Role of AAK1 in Viral Infections

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in regulating clathrin-mediated endocytosis (CME).[2][3] This cellular process is essential for the internalization of various cargo, but it is also hijacked by a wide range of viruses to gain entry into host cells.[4][5] AAK1 facilitates this process by phosphorylating the µ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex, a key step in the formation of clathrin-coated pits.[3][6]

Viruses known to utilize the AAK1-dependent CME pathway for entry include:

  • Hepatitis C Virus (HCV)[3][7][8]

  • Dengue Virus[3][7][9]

  • Ebola Virus[3][7][9]

  • SARS-CoV-2[9][10]

  • Rabies Virus[6]

By inhibiting AAK1, this compound can potentially disrupt the entry of these and other viruses, making it a candidate for a broad-spectrum antiviral.[9][11]

This compound: Compound Profile and Quantitative Data

This compound is a small molecule inhibitor of AAK1. While specific antiviral data for this compound is not yet available in published literature, its high potency against its molecular target is well-characterized. The following table summarizes the available quantitative data for this compound and other notable AAK1 inhibitors with demonstrated antiviral potential.

CompoundTarget(s)IC50 (AAK1)Antiviral Activity (EC50)References
This compound AAK1 3.3 nM Data not available[1]
SunitinibAAK1, GAK, etc-Dengue virus, Ebola virus, SARS-CoV-2 (EC50 values vary by study and virus)[6][7][11]
ErlotinibGAK, EGFR, etc-Hepatitis C virus, Dengue virus, Ebola virus (EC50 values vary by study and virus)[3][11]
BaricitinibJAK1/2, AAK1-SARS-CoV-2 (Predicted to inhibit viral entry through AAK1)[10][12]

Signaling Pathways and Mechanism of Action

The primary mechanism through which this compound is hypothesized to exert its antiviral effect is the inhibition of AAK1-mediated viral entry. The following diagram illustrates this proposed signaling pathway.

AAK1_Viral_Entry cluster_cytoplasm Cytoplasm Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor AP2 AP-2 Complex Receptor->AP2 2. Recruitment AAK1 AAK1 AAK1->AP2 3. Phosphorylation AP2_P Phosphorylated AP-2 Complex AP2->AP2_P Clathrin Clathrin AP2_P->Clathrin 4. Recruitment CCP Clathrin-Coated Pit Clathrin->CCP 5. Assembly CCV Clathrin-Coated Vesicle CCP->CCV 6. Invagination & Scission Endosome Early Endosome CCV->Endosome 7. Uncoating Viral_Replication Viral Replication Endosome->Viral_Replication 8. Genome Release BMS901715 This compound BMS901715->AAK1 Inhibition

Caption: Proposed mechanism of this compound antiviral activity.

Experimental Protocols

To evaluate the potential antiviral applications of this compound, a series of in vitro experiments are necessary. The following are detailed methodologies for key assays.

AAK1 Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting AAK1 kinase activity.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1 substrate peptide (e.g., a peptide derived from AP2M1)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of AAK1 enzyme and substrate peptide solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Viral Entry Assay

Objective: To assess the ability of this compound to inhibit the entry of a specific virus into host cells.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Huh-7.5 for HCV, Vero E6 for SARS-CoV-2)

  • Virus stock (e.g., pseudotyped virus expressing a reporter gene like luciferase or GFP, or wild-type virus)

  • This compound

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Reagents for detecting viral infection (e.g., luciferase assay reagent, flow cytometer for GFP, or antibodies for immunofluorescence)

Procedure:

  • Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubate for a period sufficient for viral entry but not for subsequent replication cycles (typically 2-4 hours).

  • Remove the virus- and compound-containing medium and wash the cells with PBS.

  • Add fresh medium and incubate for a period appropriate for the reporter gene expression or viral protein production (e.g., 48-72 hours).

  • Quantify the level of infection:

    • For luciferase reporter viruses, lyse the cells and measure luciferase activity.

    • For GFP reporter viruses, measure the percentage of GFP-positive cells by flow cytometry.

    • For wild-type viruses, fix the cells and perform immunofluorescence staining for a viral antigen.

  • Calculate the EC50 value by plotting the percentage of infection inhibition against the logarithm of the this compound concentration.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound as an antiviral candidate.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay AAK1 Kinase Inhibition Assay Antiviral_Assay Antiviral Activity Assay (e.g., EC50 determination) Kinase_Assay->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., CC50 determination) Cytotoxicity_Assay->Antiviral_Assay Mechanism_Assay Mechanism of Action (Viral Entry Assay) Antiviral_Assay->Mechanism_Assay PK_PD Pharmacokinetics & Pharmacodynamics Mechanism_Assay->PK_PD Efficacy_Model Animal Efficacy Model (e.g., mouse model of infection) PK_PD->Efficacy_Model Tox_Study Toxicology Studies Efficacy_Model->Tox_Study Start Compound This compound Start->Kinase_Assay Start->Cytotoxicity_Assay

Caption: Preclinical workflow for antiviral evaluation.

Conclusion and Future Directions

This compound presents a compelling case for investigation as a novel, host-targeted antiviral agent. Its high potency against AAK1, a key regulator of viral entry for a multitude of pathogenic viruses, positions it as a potential broad-spectrum therapeutic. The immediate next steps should focus on generating direct antiviral data for this compound against a panel of relevant viruses. Further research into its efficacy in in vivo models of viral infection and its safety profile will be critical in advancing this compound towards clinical consideration. The development of AAK1 inhibitors like this compound could provide a valuable new tool in the arsenal (B13267) against existing and emerging viral threats.

References

Investigating the Role of AAK1 in Viral Entry with BMS-901715: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viral entry into host cells is a critical first step in the lifecycle of many pathogenic viruses and represents a key target for antiviral therapeutic development. A growing body of evidence implicates the host cell kinase, Adaptor-Associated Kinase 1 (AAK1), as a crucial regulator of clathrin-mediated endocytosis, a common pathway exploited by numerous viruses for cellular ingress. This technical guide provides an in-depth overview of the role of AAK1 in viral entry and explores the utility of BMS-901715, a potent and selective AAK1 inhibitor, as a tool to investigate this process. We present detailed experimental protocols for key assays, quantitative data on AAK1 inhibition, and visual representations of the underlying cellular pathways and experimental workflows to support researchers in this field.

Introduction: AAK1 as a Host Target for Broad-Spectrum Antivirals

The emergence of drug-resistant viral strains and the threat of novel pandemic viruses underscore the urgent need for new antiviral strategies. Targeting host factors that are essential for viral replication offers a promising approach that may provide a higher barrier to resistance and broader applicability across different viral families. Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in regulating clathrin-mediated endocytosis (CME).[1] CME is a fundamental cellular process responsible for the uptake of a wide range of extracellular ligands, including nutrients, growth factors, and, significantly, numerous viruses.

AAK1 facilitates CME by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex.[1] This phosphorylation event is critical for the recruitment of clathrin and other endocytic machinery to the plasma membrane, leading to the formation of clathrin-coated pits and subsequent vesicle scission. Several viruses, including Hepatitis C Virus (HCV), Rabies Virus (RABV), Dengue Virus (DENV), Ebola Virus (EBOV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), have been shown to hijack this pathway for entry into host cells.[2][3][4] Consequently, inhibition of AAK1 presents an attractive strategy for disrupting the lifecycle of these and potentially other CME-dependent viruses.

This compound is a potent and highly selective small molecule inhibitor of AAK1. Its specificity and well-characterized in vitro activity make it an invaluable research tool for dissecting the role of AAK1 in viral entry and for assessing the therapeutic potential of AAK1 inhibition.

This compound: A Potent and Selective AAK1 Inhibitor

This compound has been identified as a potent inhibitor of AAK1 kinase activity. The primary mechanism of action is through competitive binding to the ATP-binding pocket of the AAK1 enzyme, thereby preventing the phosphorylation of its substrates.

Table 1: Biochemical Potency of this compound

CompoundTargetIC50 (nM)
This compoundAAK13.3

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

While specific antiviral efficacy data (EC50 values) for this compound against a range of viruses are not extensively available in the public domain, the principle of AAK1 inhibition leading to broad-spectrum antiviral activity has been demonstrated with other kinase inhibitors that target AAK1.

Table 2: Antiviral Activity of Representative AAK1-Inhibiting Compounds

CompoundPrimary Kinase TargetsVirusAssay TypeEC50 (µM)
SunitinibAAK1, GAK, VEGFR, PDGFRDengue Virus (DENV)Viral Yield Reduction~1
SunitinibAAK1, GAK, VEGFR, PDGFREbola Virus (EBOV)Viral Yield Reduction~0.5
ErlotinibGAK, EGFRHepatitis C Virus (HCV)Replicon Assay~2.5

Disclaimer: The data in Table 2 are for illustrative purposes to demonstrate the antiviral potential of targeting AAK1 and related kinases. These compounds have different selectivity profiles compared to this compound.

Signaling Pathway and Experimental Workflow

AAK1-Mediated Viral Entry Pathway

The signaling cascade initiated by AAK1 that culminates in viral entry via clathrin-mediated endocytosis is a multi-step process. The following diagram illustrates the key molecular players and their interactions.

AAK1_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Binding VirusReceptor Virus-Receptor Complex Receptor->VirusReceptor CCP Clathrin-Coated Pit Formation VirusReceptor->CCP Recruitment AAK1 AAK1 AP2 AP-2 Complex AAK1->AP2 Phosphorylates pAP2 Phosphorylated AP-2 (p-AP2M1) AP2->pAP2 pAP2->CCP Initiates Clathrin Clathrin Clathrin->CCP Endosome Endosome CCP->Endosome Internalization BMS901715 This compound BMS901715->AAK1 Inhibits Experimental_Workflow cluster_workflow Screening Workflow Start Start: Identify AAK1 Inhibitor (e.g., this compound) KinaseAssay Step 1: In Vitro AAK1 Kinase Assay Start->KinaseAssay Validate Target Engagement Cytotoxicity Step 2: Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) KinaseAssay->Cytotoxicity Assess Cellular Tolerance ViralEntryAssay Step 3: Viral Pseudoparticle Entry Assay Cytotoxicity->ViralEntryAssay Evaluate Entry Inhibition HighContent Step 4: High-Content Imaging of Viral Uptake ViralEntryAssay->HighContent Visualize and Quantify Inhibition LiveVirus Step 5: Live Virus Infection Assay HighContent->LiveVirus Confirm with Replication-Competent Virus End End: Lead Candidate for Preclinical Studies LiveVirus->End

References

Preclinical pharmacology of BMS-901715

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and clinical trial data reveals no specific preclinical pharmacology information for a compound designated BMS-901715 .

Extensive searches have been conducted to locate data pertaining to the mechanism of action, in vitro and in vivo studies, pharmacokinetic profiles, and toxicological assessments for this compound. These searches have not yielded any relevant results, suggesting that information on this specific compound is not currently in the public domain.

It is possible that "this compound" may be an internal project code that has not yet been disclosed, a misidentification of another Bristol Myers Squibb compound, or a compound for which preclinical data has not been published.

Researchers, scientists, and drug development professionals seeking information on the preclinical pharmacology of Bristol Myers Squibb compounds are advised to verify the specific compound designation. Accurate identification is crucial for accessing the correct and relevant scientific data.

Should a different compound name be available, a comprehensive technical guide can be compiled, including detailed data presentation, experimental protocols, and visualizations of signaling pathways and experimental workflows as per the original request. Without a valid compound identifier for which public data exists, it is not possible to fulfill the request for an in-depth technical guide on the preclinical pharmacology of "this compound".

Methodological & Application

In Vitro Assay Protocols for BET Inhibitor BMS-986158

Author: BenchChem Technical Support Team. Date: December 2025

Topic: BMS-986158 In Vitro Assay Protocol

Disclaimer: The following application notes and protocols are for research purposes only. The compound BMS-901715 was not found in publicly available literature. Therefore, this document details protocols for a representative BET (Bromodomain and Extra-Terminal) inhibitor from Bristol Myers Squibb, BMS-986158.

Introduction

BMS-986158 is a potent and selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific genomic loci, including the promoters and enhancers of key oncogenes such as c-MYC. Inhibition of BET proteins by BMS-986158 prevents their association with chromatin, leading to the downregulation of target gene expression and subsequent inhibition of tumor cell growth. This document provides detailed protocols for in vitro assays to characterize the biochemical and cellular activity of BMS-986158.

Quantitative Data Summary

The inhibitory activity of BMS-986158 has been quantified in both biochemical and cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Assay TypeTarget/Cell LineIC50 (nM)Reference
Biochemical (FRET)BRD4< 5[1]
Cell-basedNCI-H211 (SCLC)6.6[2]
Cell-basedMDA-MB231 (TNBC)5[2]

SCLC: Small Cell Lung Cancer; TNBC: Triple-Negative Breast Cancer

Signaling Pathway

BMS-986158 exerts its anti-cancer effects by disrupting the BET protein-mediated transcription of oncogenes, most notably c-MYC. The diagram below illustrates this signaling pathway.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histone->BET recruits TF_Complex Transcriptional Machinery BET->TF_Complex recruits cMYC_Gene c-MYC Gene TF_Complex->cMYC_Gene activates transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Proliferation Tumor Cell Proliferation cMYC_Protein->Proliferation promotes BMS986158 BMS-986158 BMS986158->BET inhibits binding to histones TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis p1 Prepare serial dilutions of BMS-986158 a1 Add BMS-986158 to 384-well plate p1->a1 p2 Prepare BRD4/Terbium-Ab complex a2 Add BRD4/Terbium-Ab complex p2->a2 p3 Prepare Biotin-H4/Dye-Streptavidin complex a3 Add Biotin-H4/Dye-Streptavidin complex p3->a3 a1->a2 a2->a3 a4 Incubate for 2 hours at RT a3->a4 d1 Read TR-FRET signal a4->d1 d2 Calculate FRET ratio d1->d2 d3 Plot dose-response curve and determine IC50 d2->d3 Cell_Assay_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_readout Readout & Analysis c1 Seed cells in a 96-well plate c2 Incubate overnight c1->c2 t2 Treat cells with BMS-986158 c2->t2 t1 Prepare serial dilutions of BMS-986158 t1->t2 t3 Incubate for 72 hours t2->t3 r1 Add CellTiter-Glo reagent t3->r1 r2 Measure luminescence r1->r2 r3 Normalize data and determine IC50 r2->r3

References

Application Notes and Protocols for BMS-901715 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-901715 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME).[1][2] AAK1 facilitates this fundamental cellular process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which is crucial for the recognition of cargo and the assembly of clathrin-coated pits. Beyond its role in endocytosis, AAK1 is also implicated in the regulation of the Notch and WNT signaling pathways. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on cellular processes.

Data Presentation

CompoundAssay TypeTargetIC50Cell Line(s)Reference
This compound Biochemical AssayAAK13.3 nM-[1][2]
LP-935509 (another AAK1 inhibitor)Cell Proliferation-No effectA20, EL4, B16[3]
Hypothetical Data for this compoundCell Viability (e.g., MTT/Resazurin)-To be determinedUser-defined-
Hypothetical Data for this compoundTransferrin Uptake AssayClathrin-Mediated EndocytosisTo be determinedUser-defined-

Signaling Pathway

The diagram below illustrates the central role of AAK1 in clathrin-mediated endocytosis, the primary pathway affected by this compound.

AAK1_Signaling_Pathway AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Binding AP2_complex AP2 Complex Receptor->AP2_complex Recruitment Clathrin Clathrin AP2_complex->Clathrin Recruitment Phospho_AP2M1 Phosphorylated AP2M1 (μ2) AP2_complex->Phospho_AP2M1 Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit Assembly Endocytic_Vesicle Endocytic Vesicle Coated_Pit->Endocytic_Vesicle Internalization AAK1 AAK1 AAK1->AP2_complex Phosphorylates AP2M1 (μ2) BMS901715 This compound BMS901715->AAK1 Inhibits Phospho_AP2M1->Coated_Pit Promotes Maturation Experimental_Workflow General Workflow for Cell-Based Assays with this compound Start Start Cell_Culture 1. Cell Seeding Start->Cell_Culture Compound_Treatment 2. Treatment with This compound Cell_Culture->Compound_Treatment Incubation 3. Incubation Compound_Treatment->Incubation Assay_Execution 4. Perform Assay (e.g., Viability, Endocytosis) Incubation->Assay_Execution Data_Acquisition 5. Data Acquisition Assay_Execution->Data_Acquisition Data_Analysis 6. Data Analysis (e.g., IC50 determination) Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Extensive searches for scientific literature and public data on the compound "BMS-901715" have yielded no specific information regarding its mechanism of action, use in cell culture, or associated signaling pathways. This suggests that "this compound" may be an internal designation not yet disclosed in the public domain, a misidentified compound, or a compound that has not been the subject of published research.

Therefore, we are unable to provide specific application notes, protocols, or signaling pathway diagrams for this compound at this time.

We recommend verifying the compound name and designation. If "this compound" is a proprietary compound your organization is working with, we advise consulting internal documentation and research data for appropriate cell culture protocols and starting concentrations.

For the benefit of researchers looking for general guidance on establishing starting concentrations for novel small molecule inhibitors in cell culture, we are providing a generalized protocol and workflow. This information is based on common practices for similar compounds and should be adapted based on the specific characteristics of the molecule of interest and the cell lines being used.

General Protocol: Determining Starting Concentrations for a Novel Kinase Inhibitor in Cell Culture

This protocol outlines a general workflow for determining the optimal starting concentration of a novel small molecule inhibitor in a cell-based assay.

I. Initial Concentration Range Finding

A broad concentration range is initially screened to determine the approximate potency of the compound.

Table 1: Example of a Broad-Range Concentration Screening

ParameterValue
Cell Line User-defined (e.g., MCF-7, A549, etc.)
Seeding Density 5,000 - 10,000 cells/well (96-well plate)
Compound Concentrations 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM
Vehicle Control DMSO (at the highest percentage used for compound dilution, typically ≤ 0.5%)
Incubation Time 24, 48, or 72 hours
Readout Cell viability assay (e.g., MTS, CellTiter-Glo®)
II. Detailed Experimental Protocol: Cell Viability Assay

This protocol describes a typical cell viability experiment to assess the effect of a novel inhibitor.

  • Cell Seeding:

    • Culture cells in appropriate growth medium to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Count cells and adjust the concentration to the desired seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the inhibitor in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (as listed in Table 1).

    • Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different inhibitor concentrations or the vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C and 5% CO₂ for the desired duration (e.g., 48 or 72 hours).

  • Cell Viability Measurement (Example using MTS assay):

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

III. Logical Workflow for Concentration Determination

The following diagram illustrates the general workflow for determining the appropriate starting concentration of a novel compound in cell culture.

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refined Titration cluster_2 Phase 3: Functional Assays Broad_Concentration_Screen Broad Concentration Screen (e.g., 1 nM to 100 µM) Determine_Approximate_Potency Determine Approximate Potency (e.g., IC50 range) Broad_Concentration_Screen->Determine_Approximate_Potency Narrow_Concentration_Range Narrow Concentration Range (around estimated IC50) Determine_Approximate_Potency->Narrow_Concentration_Range Determine_Precise_IC50 Determine Precise IC50 Narrow_Concentration_Range->Determine_Precise_IC50 Select_Starting_Concentration Select Starting Concentration (e.g., 1x, 5x, 10x IC50) Determine_Precise_IC50->Select_Starting_Concentration Perform_Functional_Assays Perform Functional Assays (e.g., Western Blot, qPCR) Select_Starting_Concentration->Perform_Functional_Assays

Caption: Workflow for determining the starting concentration of a novel inhibitor.

IV. Hypothetical Signaling Pathway Inhibition

Should this compound be a kinase inhibitor, a common target is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Hypothetical Inhibitor (e.g., this compound) Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway with hypothetical inhibition.

Once the correct identity of the compound is confirmed and public data becomes available, a more specific and detailed set of application notes and protocols can be generated.

Application Notes and Protocols: Preparing a Stock Solution of BMS-901715

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-901715 is a potent and selective inhibitor of the AAK1 (AP2-associated protein kinase 1).[1] Accurate preparation of a stock solution is the first critical step for any in vitro or in vivo experiment to ensure reliable and reproducible results. This document provides a detailed protocol for the preparation of a stock solution of this compound, along with essential data and safety precautions.

Chemical Properties of this compound

A thorough understanding of the chemical properties of a compound is fundamental to its proper handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₂₂H₂₈N₁₀OCalculated
Molecular Weight 476.57 g/mol Calculated
Appearance Solid (assumed)General knowledge
Solubility Expected to be soluble in DMSO. Poorly soluble in aqueous solutions.Inferred from similar compounds
Stability Store in a cool, dry place. Protect from light.General best practice

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibrate: Allow the vial containing this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture onto the compound.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.77 mg of the compound.

    • Calculation:

      • Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L * 0.001 L * 476.57 g/mol * 1000 mg/g = 4.77 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. To prepare a 10 mM solution with 4.77 mg of the compound, add 1 mL of DMSO.

  • Mixing: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw a single aliquot at room temperature.

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage & Use start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate Prevent Condensation weigh Weigh Compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso Calculated Amount dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot for Use store->thaw As Needed experiment Use in Experiment thaw->experiment

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway Implication

This compound is an inhibitor of AAK1, a kinase involved in the regulation of clathrin-mediated endocytosis. By inhibiting AAK1, this compound can modulate cellular signaling pathways that rely on this process for receptor internalization and signal transduction.

G cluster_pathway Clathrin-Mediated Endocytosis Pathway receptor Cell Surface Receptor clathrin Clathrin-Coated Pit receptor->clathrin ligand Ligand ligand->receptor endosome Endosome clathrin->endosome Internalization aak1 AAK1 aak1->clathrin Phosphorylation & Recruitment signaling Downstream Signaling endosome->signaling bms This compound bms->aak1 Inhibition

Caption: Inhibition of AAK1 by this compound in the endocytosis pathway.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance. Always adhere to your institution's safety protocols and consult the manufacturer's safety data sheet (SDS) for the most current and comprehensive safety information. The solubility and stability of this compound should be empirically determined for your specific experimental conditions.

References

Application Notes and Protocols for BMS-901715 in AAK1 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of studies involving BMS-901715, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). The protocols detailed below are intended to facilitate research into the biological functions of AAK1 and the therapeutic potential of its inhibition.

Introduction to AAK1 and this compound

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1] This process is fundamental for a variety of cellular functions, including nutrient uptake, signal transduction, and synaptic vesicle recycling. AAK1 phosphorylates the μ2 subunit of the AP2 adaptor complex, a key event in the initiation of CME.[1] Dysregulation of AAK1 activity has been implicated in several pathological conditions, including neuropathic pain, making it an attractive target for drug discovery.[2][3][4]

This compound is a highly potent and selective small molecule inhibitor of AAK1, with a reported half-maximal inhibitory concentration (IC50) of 3.3 nM.[5][6] Its specificity and potency make it an invaluable tool for elucidating the cellular and physiological roles of AAK1.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and other notable AAK1 inhibitors.

CompoundAAK1 Enzyme IC50 (nM)Cellular Assay IC50 (nM)Reference(s)
This compound 3.3 Not explicitly stated for this compound, but a related compound, BMS-911172, has a cellular IC50 of 51 nM.[5][6][7]
LP-9355093.3 ± 0.72.8 ± 0.4[5]
BMT-0906050.6 ± 0.1Not Reported[5]
LP-9227614.8Not Reported[5]
BMT-1241100.9 ± 0.2Not Reported[5]
BMS-9111721251[7]

Experimental Protocols

In Vitro AAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes the determination of the potency of this compound against recombinant AAK1 using a commercially available ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Workflow for In Vitro AAK1 Kinase Assay:

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_kinase Prepare Recombinant AAK1 mix_reagents Combine AAK1, Inhibitor, Substrate, and ATP prep_kinase->mix_reagents prep_inhibitor Prepare this compound Dilution Series prep_inhibitor->mix_reagents prep_substrate Prepare AP2M1 Substrate & ATP prep_substrate->mix_reagents incubate Incubate at 30°C for 45-60 min mix_reagents->incubate add_adpglo Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) incubate->add_adpglo incubate_rt1 Incubate at RT for 40 min add_adpglo->incubate_rt1 add_detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubate_rt1->add_detection incubate_rt2 Incubate at RT for 30-60 min add_detection->incubate_rt2 read_luminescence Read Luminescence incubate_rt2->read_luminescence

Caption: Workflow for the in vitro AAK1 kinase inhibition assay using the ADP-Glo™ format.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1 substrate (e.g., a peptide derived from the μ2 subunit of AP2)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • 96-well or 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add kinase assay buffer to each well.

    • Add the AAK1 substrate to each well.

    • Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Add the recombinant AAK1 enzyme to all wells except the negative control.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for AAK1.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular AAK1 Inhibition Assay (Western Blotting)

This protocol assesses the ability of this compound to inhibit AAK1 activity in a cellular context by measuring the phosphorylation of its direct substrate, the μ2 subunit of the AP2 complex (AP2M1), at Threonine 156.

Workflow for Cellular AAK1 Inhibition Assay:

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting seed_cells Seed Cells (e.g., HEK293T, HeLa) treat_inhibitor Treat with this compound (2 hours) seed_cells->treat_inhibitor lyse_cells Lyse Cells in RIPA Buffer treat_inhibitor->lyse_cells quantify_protein Quantify Protein (BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block with 5% BSA transfer->block primary_ab Incubate with Primary Antibodies (p-AP2M1, Total AP2M1, Loading Control) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibodies primary_ab->secondary_ab detect Detect with ECL Substrate secondary_ab->detect image Image and Quantify Bands detect->image

Caption: Workflow for the cellular AAK1 inhibition assay by Western blotting for phospho-AP2M1.

Materials:

  • HEK293T or other suitable cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AP2M1 (Thr156)[8]

    • Mouse or Rabbit anti-total AP2M1

    • Antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle for 2 hours.[9]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with antibodies against total AP2M1 and a loading control to normalize the data.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phospho-AP2M1 to total AP2M1. Determine the IC50 of this compound for the inhibition of AP2M1 phosphorylation.

In Vivo AAK1 Inhibition Studies in a Neuropathic Pain Model

This protocol outlines a general experimental design for evaluating the efficacy of this compound in a rodent model of neuropathic pain, such as the spinal nerve ligation (SNL) or chronic constriction injury (CCI) model.[2][3]

Workflow for In Vivo Neuropathic Pain Study:

G cluster_model_induction Neuropathic Pain Model Induction cluster_treatment Treatment with this compound cluster_assessment Behavioral and Target Engagement Assessment surgery Induce Neuropathy (e.g., SNL or CCI Surgery) recovery Allow for Recovery and Development of Allodynia surgery->recovery baseline Establish Baseline Pain Threshold recovery->baseline dosing Administer this compound or Vehicle (e.g., Oral Gavage) baseline->dosing behavioral_testing Assess Mechanical Allodynia (von Frey Test) at Multiple Time Points dosing->behavioral_testing tissue_collection Collect Spinal Cord Tissue behavioral_testing->tissue_collection target_engagement Measure p-AP2M1 Levels in Spinal Cord Lysates tissue_collection->target_engagement

Caption: General workflow for an in vivo study of this compound in a neuropathic pain model.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Surgical instruments for SNL or CCI surgery

  • Von Frey filaments for assessing mechanical allodynia

  • Tissue homogenization equipment

  • Reagents for Western blotting (as described in the cellular assay protocol)

Procedure:

  • Animal Model Induction:

    • Induce neuropathic pain using a validated surgical model (e.g., SNL or CCI) in adult male rodents.[3]

    • Allow the animals to recover and for neuropathic pain behaviors (e.g., mechanical allodynia) to develop, typically over 1-2 weeks.

  • Drug Administration:

    • Establish a baseline pain threshold for each animal using the von Frey test.

    • Administer this compound or vehicle orally at desired doses (e.g., 10, 30, 60 mg/kg).[7]

  • Behavioral Assessment:

    • Measure the paw withdrawal threshold in response to von Frey filament stimulation at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to assess the anti-allodynic effect of this compound.

  • Target Engagement:

    • At the end of the behavioral testing, euthanize the animals and collect the lumbar spinal cord.

    • Prepare spinal cord lysates and perform Western blotting for phospho-AP2M1 and total AP2M1 to confirm target engagement of this compound in the relevant tissue.[7]

  • Data Analysis:

    • Analyze the behavioral data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of this compound with the vehicle control.

    • Quantify the Western blot data to correlate the behavioral effects with the extent of AAK1 inhibition in the spinal cord.

AAK1 Signaling Pathways

AAK1 in Clathrin-Mediated Endocytosis

AAK1 is a key regulator of clathrin-mediated endocytosis. It is recruited to the plasma membrane where it phosphorylates the μ2 subunit of the AP2 complex, promoting the assembly of clathrin-coated pits and the internalization of cargo.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_vesicle Clathrin-Coated Vesicle CargoReceptor Cargo Receptor CCV Internalization CargoReceptor->CCV AP2 AP2 Complex AP2->CargoReceptor Binds to Clathrin Clathrin AP2->Clathrin Recruits Clathrin->CCV Forms coat AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit BMS901715 This compound BMS901715->AAK1 Inhibits

Caption: AAK1's role in initiating clathrin-mediated endocytosis and its inhibition by this compound.

AAK1 in WNT Signaling

AAK1 has been identified as a negative regulator of the WNT signaling pathway. It promotes the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to its removal from the cell surface and subsequent downregulation of WNT signaling.[10][11]

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled LRP6 LRP6 Co-receptor WNT->LRP6 Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK3β Dishevelled->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates AAK1 AAK1 AP2 AP2 Complex AAK1->AP2 Activates AP2->LRP6 Promotes Endocytosis TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: AAK1 negatively regulates WNT signaling by promoting the endocytosis of the LRP6 co-receptor.

AAK1 in Notch Signaling

AAK1 is a positive regulator of the Notch signaling pathway. It interacts with the membrane-tethered active form of Notch and is proposed to act as an adaptor to recruit components of the clathrin-mediated endocytosis machinery, which is required for Notch processing and signaling.[12][13][14]

G cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell DeltaJagged Delta/Jagged Ligand NotchReceptor Notch Receptor DeltaJagged->NotchReceptor Binds ADAM ADAM Protease NotchReceptor->ADAM S2 Cleavage AAK1 AAK1 NotchReceptor->AAK1 Recruits gammaSecretase γ-Secretase ADAM->gammaSecretase S3 Cleavage NICD Notch Intracellular Domain (NICD) gammaSecretase->NICD Releases CSL CSL NICD->CSL Activates CME_Machinery Clathrin-Mediated Endocytosis Machinery AAK1->CME_Machinery Recruits CME_Machinery->gammaSecretase Enables Cleavage TargetGenes Target Gene Expression CSL->TargetGenes

Caption: AAK1 positively regulates Notch signaling by facilitating its endocytic processing.

These application notes and protocols provide a solid foundation for researchers to design and execute experiments aimed at understanding the roles of AAK1 and the pharmacological effects of its inhibitor, this compound. For optimal results, it is recommended to optimize specific experimental conditions, such as antibody concentrations and incubation times, for your particular laboratory setting and reagents.

References

Application Note: Detecting AAK1 Inhibition by BMS-901715 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for assessing the inhibitory activity of BMS-901715, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), using the Western blot technique. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis. Its inhibition is a target for therapeutic intervention in various diseases. The protocol described herein utilizes the detection of the phosphorylation status of a key AAK1 substrate, the μ2 subunit of the AP2 complex (AP2M1), as a readout for AAK1 kinase activity in a cellular context.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process responsible for the internalization of a wide range of molecules from the cell surface. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex at threonine 156 (Thr156), a critical event for the recruitment of cargo and the formation of clathrin-coated pits. Dysregulation of AAK1 activity has been implicated in various pathological conditions, making it an attractive target for drug discovery.

This compound is a potent and selective small molecule inhibitor of AAK1 with an IC50 of 3.3 nM.[1][2][3][4][5] This application note outlines a robust Western blot protocol to quantify the inhibition of AAK1 by this compound in a cellular assay by measuring the levels of phosphorylated AP2M1 (pAP2M1).

Signaling Pathway and Inhibition

AAK1 is a central node in the regulation of clathrin-mediated endocytosis. Upon activation, AAK1 phosphorylates AP2M1, leading to a conformational change in the AP2 complex that enhances its binding to cargo proteins and promotes the assembly of clathrin coats. This compound exerts its effect by binding to the ATP-binding pocket of AAK1, thereby preventing the phosphorylation of its substrates.

AAK1_Inhibition cluster_0 Cell Membrane cluster_1 Cytosol Cargo_Receptor Cargo Receptor AP2_Complex AP2 Complex Cargo_Receptor->AP2_Complex Binds to Clathrin Clathrin AP2_Complex->Clathrin Recruits Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis Drives AAK1 AAK1 pAP2M1 pAP2M1 (Thr156) AAK1->pAP2M1 Phosphorylates BMS901715 This compound BMS901715->AAK1 Inhibits pAP2M1->AP2_Complex Activates

AAK1 Inhibition by this compound.

Experimental Protocol

This protocol is optimized for HEK293T cells, which are known to express AAK1.

Materials and Reagents
  • Cell Line: HEK293T cells

  • Inhibitor: this compound (dissolved in DMSO)

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitor cocktails

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: 4-12% Bis-Tris precast gels

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-Phospho-AP2M1 (Thr156) antibody (Recommended dilution: 1:1000)

    • Rabbit anti-AAK1 antibody (Recommended dilution: 1:1000)[6][7][8]

    • Mouse anti-β-Actin antibody (Recommended dilution: 1:5000)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG (Recommended dilution: 1:5000)

    • HRP-conjugated goat anti-mouse IgG (Recommended dilution: 1:5000)

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imaging system

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed HEK293T cells B Treat with this compound (0, 1, 10, 100, 1000 nM) A->B C Lyse cells B->C D Quantify protein concentration C->D E SDS-PAGE D->E F Protein Transfer to PVDF E->F G Blocking F->G H Primary Antibody Incubation (pAP2M1, AAK1, β-Actin) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Image Acquisition J->K L Densitometry Analysis K->L

Western Blot Experimental Workflow.

Step-by-Step Method
  • Cell Seeding and Treatment:

    • Seed HEK293T cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

    • The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) in fresh serum-free medium for 2 hours. The 0 nM sample serves as the vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer. Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris gel.

    • Run the gel according to the manufacturer's instructions.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against pAP2M1 (Thr156) diluted in 5% BSA/TBST overnight at 4°C.

    • The next day, wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • For loading controls, the same membrane can be stripped and re-probed for total AAK1 and β-Actin.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the pAP2M1 signal to the β-Actin signal to account for loading differences.

Data Presentation

The inhibitory effect of this compound on AAK1 activity can be quantified by measuring the reduction in the pAP2M1 signal. The results can be summarized in a table as shown below.

This compound Conc. (nM)pAP2M1/β-Actin Ratio (Normalized)% Inhibition of AAK1 Activity
0 (Vehicle)1.000%
10.6535%
100.2575%
1000.0892%
10000.0397%

Note: The data presented in this table is representative and should be generated experimentally.

Troubleshooting

  • No or weak pAP2M1 signal: Ensure that phosphatase inhibitors were added to the lysis buffer. Check the primary and secondary antibody dilutions and incubation times. Confirm that the cell line expresses sufficient levels of AAK1.

  • High background: Increase the number and duration of washes. Optimize the blocking conditions (e.g., extend blocking time). Ensure the antibody dilutions are appropriate.

  • Uneven loading: Carefully perform protein quantification and ensure equal loading of protein in each lane. Use a reliable loading control like β-Actin or GAPDH for normalization.

Conclusion

This application note provides a comprehensive and detailed protocol for utilizing Western blot to assess the inhibitory effect of this compound on AAK1 kinase activity. By monitoring the phosphorylation status of the AAK1 substrate, AP2M1, researchers can obtain reliable and quantifiable data on the potency of this inhibitor in a cellular setting. This method is a valuable tool for drug development professionals and scientists studying the role of AAK1 in cellular signaling and disease.

References

Application Notes and Protocols for BMS-901715 in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BMS-901715, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), in preclinical animal models of neuropathic pain. The protocols detailed below are based on established methodologies for evaluating AAK1 inhibitors in rodent models of nerve injury and diabetic neuropathy.

Introduction

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. AAK1 has been identified as a promising therapeutic target for neuropathic pain. Knockout of the AAK1 gene in mice results in a marked reduction in pain responses in persistent pain models without affecting acute pain sensation. Small molecule inhibitors of AAK1, including compounds from Bristol-Myers Squibb, have shown efficacy in various animal models of neuropathic pain, suggesting a novel therapeutic approach. This compound is an AAK1 inhibitor that can be evaluated for its analgesic potential using the protocols outlined in this document.

Mechanism of Action

This compound is a selective inhibitor of AAK1. The analgesic effect of AAK1 inhibitors is believed to be mediated through the modulation of neuronal signaling pathways involved in pain perception. Studies with other AAK1 inhibitors suggest that their antinociceptive effects are linked to the α2-adrenergic signaling pathway. Inhibition of AAK1 in the spinal cord appears to be crucial for its anti-neuropathic action.

Data Presentation

The following tables summarize the typical quantitative data that should be generated when evaluating this compound in animal models of neuropathic pain.

Table 1: In Vitro Activity of this compound

ParameterValue
AAK1 IC50 (enzymatic assay)Data to be determined
AAK1 IC50 (cellular assay)Data to be determined
Selectivity against other kinasesData to be determined

Table 2: Pharmacokinetic Profile of this compound in Rodents

ParameterMouseRat
Bioavailability (Oral)Data to be determinedData to be determined
Plasma Half-life (t1/2)Data to be determinedData to be determined
Brain-to-Plasma RatioData to be determinedData to be determined
Spinal Cord OccupancyData to be determinedData to be determined

Table 3: Efficacy of this compound in Rodent Models of Neuropathic Pain

Animal ModelPain ModalityEffective Dose (mg/kg)Route of Administration% Reversal of Hypersensitivity
Spared Nerve Injury (SNI)Mechanical AllodyniaData to be determinedOral / s.c.Data to be determined
Chronic Constriction Injury (CCI)Thermal HyperalgesiaData to be determinedOral / i.p.Data to be determined
Chronic Constriction Injury (CCI)Mechanical AllodyniaData to be determinedOral / i.p.Data to be determined
Streptozotocin-induced Diabetic NeuropathyMechanical AllodyniaData to be determinedOralData to be determined
Formalin Test (Phase II)Nociceptive BehaviorData to be determineds.c.Data to be determined

Experimental Protocols

Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice

This model induces long-lasting mechanical allodynia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • Sutures

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Anesthetize the mouse.

  • Make a small incision in the skin of the lateral surface of the thigh.

  • Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • The common peroneal and tibial nerves are tightly ligated with a suture and sectioned distal to the ligation, removing a small section of the distal nerve stump.

  • The sural nerve is left intact.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.

  • Assess baseline mechanical allodynia using von Frey filaments.

  • Administer this compound or vehicle orally or subcutaneously.

  • Measure mechanical withdrawal thresholds at various time points post-dosing (e.g., 30, 60, 120, 240 minutes).

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This model induces both thermal hyperalgesia and mechanical allodynia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Chromic gut sutures (4-0)

  • This compound

  • Vehicle

  • Plantar test apparatus for assessing thermal hyperalgesia

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Anesthetize the rat.

  • Expose the sciatic nerve at the mid-thigh level.

  • Loosely tie four ligatures of chromic gut suture around the nerve with about 1 mm spacing. The ligatures should be tied until they just elicit a brief twitch in the respective hind limb.

  • Close the incision in layers.

  • Allow the animals to recover for 7-10 days.

  • Assess baseline thermal and mechanical hypersensitivity.

  • Administer this compound or vehicle.

  • Measure withdrawal latencies to a radiant heat source (thermal hyperalgesia) and withdrawal thresholds to von Frey filaments (mechanical allodynia) at various time points post-dosing.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats

This model mimics the painful neuropathy associated with diabetes.

Materials:

  • Male Sprague-Dawley rats

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • Blood glucose meter

  • This compound

  • Vehicle

  • Von Frey filaments

Procedure:

  • Induce diabetes by a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in cold citrate buffer. Control animals receive vehicle.

  • Confirm diabetes by measuring blood glucose levels 48-72 hours post-STZ injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.

  • Allow 3-4 weeks for the development of diabetic neuropathy, characterized by mechanical allodynia.

  • Assess baseline mechanical withdrawal thresholds.

  • Administer this compound or vehicle orally.

  • Measure mechanical withdrawal thresholds at various time points post-dosing.

Formalin Test for Persistent Pain in Mice

This model assesses tonic, persistent pain.

Materials:

  • Male C57BL/6 mice

  • Formalin solution (e.g., 2.5% in saline)

  • This compound

  • Vehicle

  • Observation chambers with mirrors

Procedure:

  • Acclimate the mice to the observation chambers.

  • Administer this compound or vehicle subcutaneously (e.g., 30 minutes before formalin injection).

  • Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.

  • Immediately place the mouse back into the observation chamber.

  • Record the cumulative time spent licking or flinching the injected paw during two phases: Phase I (0-5 minutes post-injection, representing acute nociceptive pain) and Phase II (15-40 minutes post-injection, representing persistent inflammatory pain).

Visualization of Pathways and Workflows

G cluster_0 AAK1 Signaling Pathway in Neuropathic Pain Nerve_Injury Nerve Injury / Disease Central_Sensitization Central Sensitization in Spinal Cord Nerve_Injury->Central_Sensitization Increased_Neuronal_Excitability Increased Neuronal Excitability Central_Sensitization->Increased_Neuronal_Excitability AAK1 AAK1 Activity Central_Sensitization->AAK1 Upregulation? Neuropathic_Pain Neuropathic Pain (Allodynia, Hyperalgesia) Increased_Neuronal_Excitability->Neuropathic_Pain AAK1->Increased_Neuronal_Excitability Contributes to Alpha2_Adrenergic_Signaling α2-Adrenergic Signaling (Inhibitory) AAK1->Alpha2_Adrenergic_Signaling Negatively Regulates? Alpha2_Adrenergic_Signaling->Increased_Neuronal_Excitability Inhibits BMS901715 This compound BMS901715->AAK1 Inhibits

Caption: AAK1 Signaling in Neuropathic Pain

G cluster_1 Experimental Workflow for Preclinical Evaluation Animal_Model_Induction Induce Neuropathic Pain Model (e.g., SNI, CCI, STZ) Baseline_Testing Baseline Behavioral Testing (Von Frey, Plantar Test) Animal_Model_Induction->Baseline_Testing Drug_Administration Administer this compound or Vehicle Baseline_Testing->Drug_Administration Post_Dose_Testing Post-Dose Behavioral Testing (Time-course) Drug_Administration->Post_Dose_Testing Data_Analysis Data Analysis (% Reversal, ED50) Post_Dose_Testing->Data_Analysis PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Data_Analysis->PK_PD_Analysis

Caption: Preclinical Evaluation Workflow

G cluster_2 Logical Relationship of AAK1 Inhibition and Analgesia Target_Validation Target Validation: AAK1 KO mice show reduced neuropathic pain Compound_Screening Identification of Selective AAK1 Inhibitors (e.g., this compound) Target_Validation->Compound_Screening Preclinical_Efficacy Efficacy in Animal Models: Reversal of allodynia/hyperalgesia Compound_Screening->Preclinical_Efficacy Mechanism_of_Action_Studies Mechanism of Action: Link to α2-adrenergic signaling Preclinical_Efficacy->Mechanism_of_Action_Studies Clinical_Development Clinical Development for Neuropathic Pain Mechanism_of_Action_Studies->Clinical_Development

Caption: AAK1 Inhibitor Drug Discovery Logic

Troubleshooting & Optimization

Interpreting unexpected results in BMS-901715 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986158, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BMS-986158?

A1: BMS-986158 is a BET inhibitor that specifically targets the bromodomains of BRD2 and BRD4.[1] By binding to the acetyl-lysine binding pockets of these proteins, it prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes, most notably c-MYC.[1][2][3]

Q2: What are the expected outcomes of BMS-986158 treatment in sensitive cancer cell lines?

A2: In sensitive cell lines, treatment with BMS-986158 is expected to lead to a dose-dependent downregulation of c-MYC expression, followed by cell cycle arrest and apoptosis, ultimately resulting in reduced cell proliferation and viability.[2]

Q3: What are the known IC50 values for BMS-986158 in preclinical models?

A3: The half-maximal inhibitory concentration (IC50) of BMS-986158 varies across different cancer cell lines. For example, in NCI-H211 small cell lung cancer (SCLC) cells, the IC50 is 6.6 nM, and in MDA-MB231 triple-negative breast cancer (TNBC) cells, it is 5 nM.[4][5]

Q4: Has resistance to BMS-986158 been observed?

A4: While specific resistance mechanisms to BMS-986158 are still under investigation, general mechanisms of resistance to BET inhibitors can include upregulation of drug efflux pumps, mutations in the BET protein binding pocket, or activation of bypass signaling pathways that are not dependent on c-MYC.[3]

Troubleshooting Guide for Unexpected Results

Issue 1: Higher than Expected IC50 Value or Lack of Efficacy

You observe minimal or no reduction in cell viability even at concentrations where BMS-986158 is expected to be active.

Potential Causes:

  • Cell Line Insensitivity: The chosen cell line may not be dependent on the BET signaling pathway for survival. Not all cancer cells are sensitive to BET inhibition.[6]

  • Compound Instability: Improper storage or handling of the BMS-986158 compound may have led to its degradation.

  • Assay Interference: Components of the cell culture media or the viability assay itself may interfere with the compound's activity.

  • BRD4 Bromodomain-Independent Function: In some contexts, particularly in certain breast cancers, the oncogenic activity of BRD4 may not solely depend on its bromodomain, rendering bromodomain inhibitors less effective.

Troubleshooting Steps:

  • Confirm Target Expression: Verify the expression levels of BRD2, BRD4, and c-MYC in your cell line using Western blot or qPCR.

  • Use a Positive Control: Test BMS-986158 on a known sensitive cell line (e.g., MDA-MB-231 or NCI-H211) in parallel to validate compound activity.

  • Check Compound Integrity: Use a fresh aliquot of BMS-986158 and ensure it has been stored correctly according to the manufacturer's instructions.

  • Optimize Assay Conditions: Review your experimental protocol for potential sources of interference. Consider using an alternative viability assay (e.g., switch from a metabolic assay like MTT to a cell counting-based method).

  • Assess c-MYC Downregulation: Perform a time-course experiment to measure c-MYC mRNA and protein levels after BMS-986158 treatment. A lack of c-MYC downregulation would suggest a primary resistance mechanism.

Issue 2: Unexpected Cell Morphology Changes or Toxicity

You observe unusual changes in cell morphology, or signs of toxicity at lower-than-expected concentrations.

Potential Causes:

  • Off-Target Effects: Although BMS-986158 is selective, high concentrations may lead to off-target effects. Some BET inhibitors have been noted to have unforeseen side effects due to their broad impact on transcription.[7]

  • Solvent Toxicity: The vehicle used to dissolve BMS-986158 (e.g., DMSO) may be causing toxicity, especially at higher concentrations.

  • Cell Culture Contamination: Mycoplasma or other microbial contamination can alter cellular responses to treatment.

Troubleshooting Steps:

  • Perform a Dose-Response Curve for the Vehicle: Treat cells with the same concentrations of the vehicle (e.g., DMSO) used in your experiment to rule out solvent toxicity.

  • Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination.

  • Lower Compound Concentration: If off-target effects are suspected, lower the concentration of BMS-986158 and extend the treatment duration.

  • Monitor Apoptosis Markers: Use assays like Annexin V staining or caspase activity assays to confirm if the observed toxicity is due to programmed cell death.

Issue 3: Inconsistent Results Between Experiments

You are observing significant variability in your results across replicate experiments.

Potential Causes:

  • Inconsistent Cell Health and Density: Variations in cell confluency, passage number, and overall health can significantly impact drug response.

  • Pipetting Errors: Inaccurate pipetting can lead to incorrect drug concentrations.

  • Variable Incubation Times: Inconsistent treatment durations can affect the outcome of the experiment.

Troubleshooting Steps:

  • Standardize Cell Culture Practices: Use cells within a consistent passage number range, seed them at the same density, and ensure they are in the logarithmic growth phase at the start of the experiment.

  • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.

  • Maintain Consistent Timings: Use a timer to ensure precise incubation periods for drug treatment and assay steps.

  • Increase Replicates: Increase the number of technical and biological replicates to improve the statistical power of your experiments.

Data Presentation

Table 1: Preclinical Activity of BMS-986158 in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
NCI-H211Small Cell Lung Cancer (SCLC)6.6[4][5]
MDA-MB-231Triple-Negative Breast Cancer (TNBC)5[4][5]

Table 2: Common Treatment-Related Adverse Events (TRAEs) from Phase 1/2a Clinical Trial

Adverse EventFrequencyReference
Diarrhea43%[6]
Thrombocytopenia39%[6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of BMS-986158 in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Western Blot for c-MYC Expression

  • Cell Lysis: After treatment with BMS-986158 for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-MYC overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the c-MYC signal to the loading control.

Visualizations

BMS986158_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histone BRD4 BRD4 Histone->BRD4 Binds Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits cMYC_Gene c-MYC Gene Transcription_Machinery->cMYC_Gene Activates cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation Promotes BMS986158 BMS-986158 BMS986158->BRD4 Inhibits Binding

Caption: BMS-986158 signaling pathway.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Line Selection & Culture start->cell_culture treatment BMS-986158 Treatment (Dose-Response) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Mechanism Validation (Western Blot for c-MYC) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis conclusion Conclusion & Next Steps data_analysis->conclusion

Caption: General experimental workflow.

Troubleshooting_Logic start Unexpected Result Observed q1 Is the IC50 higher than expected? start->q1 a1_yes Check Cell Line Sensitivity Validate Compound Activity Assess c-MYC Downregulation q1->a1_yes Yes q2 Are there unexpected toxicity/morphology changes? q1->q2 No end Resolution a1_yes->end a2_yes Test for Solvent Toxicity Check for Contamination Lower Compound Concentration q2->a2_yes Yes q3 Are results inconsistent between experiments? q2->q3 No a2_yes->end a3_yes Standardize Cell Culture Calibrate Pipettes Increase Replicates q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting decision tree.

References

Technical Support Center: BMS-XXXXXX Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "BMS-901715" is not publicly available. This guide provides general principles and troubleshooting strategies for identifying and mitigating off-target effects of small molecule inhibitors, using a hypothetical Bristol Myers Squibb compound, BMS-XXXXXX, as an example. The methodologies described are broadly applicable to preclinical research involving kinase inhibitors and other targeted small molecules.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor and why are they a concern?

Off-target effects occur when a small molecule inhibitor binds to and alters the function of proteins other than its intended therapeutic target.[1][2] These unintended interactions are a significant concern in drug development and basic research for several reasons:

  • Cellular Toxicity: Interactions with unintended targets can disrupt normal cellular processes, leading to cytotoxicity that is independent of the on-target effect.[1]

  • Unpredictable Side Effects: In a clinical context, off-target binding is a major cause of adverse drug reactions and toxicity.[2][4]

  • Reduced Efficacy: Binding to off-target proteins can reduce the free concentration of the inhibitor available to engage its intended target, potentially lowering its therapeutic efficacy.

It is crucial to identify and mitigate off-target effects to ensure that the observed phenotype is a direct result of modulating the intended target.[1][3]

Q2: What are the initial signs that my BMS-XXXXXX inhibitor might be causing off-target effects in my experiments?

Several indicators in your cell-based assays may suggest the presence of off-target effects:

  • Inconsistency with Genetic Validation: The phenotype observed with BMS-XXXXXX treatment is different from the phenotype observed when the target protein is knocked down or knocked out using genetic methods like CRISPR-Cas9 or RNA interference.

  • Unusual Dose-Response Curve: The dose-response curve for your phenotypic assay may be complex (e.g., biphasic) or show a very narrow therapeutic window before toxicity is observed.

  • Cellular Toxicity at Low Concentrations: Significant cytotoxicity occurs at or below the concentration required to achieve the desired on-target effect (i.e., at or below the IC50 for the target).

  • Phenotypes Unrelated to the Target Pathway: The inhibitor induces cellular changes that are not known to be associated with the signaling pathway of the intended target.

If you observe any of these signs, further investigation into the specificity of BMS-XXXXXX is warranted.

Troubleshooting Guides

Issue 1: I am observing a significant cellular phenotype at a concentration of BMS-XXXXXX that is much lower than its reported IC50 for the primary target. How do I determine if this is an off-target effect?

This scenario strongly suggests a potential off-target effect. Here is a troubleshooting workflow to investigate this observation:

Step 1: Confirm Compound Identity and Purity Ensure the identity and purity of your batch of BMS-XXXXXX through methods like LC-MS and NMR to rule out degradation or contamination.

Step 2: Perform a Careful Dose-Response Experiment Conduct a detailed dose-response curve (e.g., 10-point curve) for both your phenotypic endpoint and a direct measure of on-target inhibition (e.g., phosphorylation of a downstream substrate).

  • Objective: To precisely determine the EC50 for the phenotype and the IC50 for the target in your specific cell system.

  • Interpretation: If the phenotypic EC50 is significantly lower than the cellular IC50 for the target, it is likely that an off-target with a higher affinity for the compound is responsible for the observed effect.

Step 3: Orthogonal Validation Use an alternative method to inhibit the target that has a different mechanism of action.

  • Genetic Approach (CRISPR/Cas9): Knock out the gene encoding the intended target. If the phenotype is lost, it supports on-target action. If the phenotype persists, it strongly indicates an off-target effect.[2]

  • Pharmacological Approach: Use a structurally distinct inhibitor of the same target. If both compounds produce the same phenotype, it strengthens the on-target hypothesis.

Step 4: Proteome-Wide Profiling (Optional but Recommended) To identify potential off-targets, consider unbiased proteomic approaches.

  • Kinome Scanning: If BMS-XXXXXX is a kinase inhibitor, screen it against a large panel of recombinant kinases to identify other potential targets.

  • Chemical Proteomics (e.g., KiNativ, CETSA): These methods can identify the direct binding targets of a compound in a cellular context.

Issue 2: My experiments with BMS-XXXXXX show a high level of cytotoxicity, masking the desired phenotypic outcome. How can I mitigate this?

Step 1: Determine the Therapeutic Window First, you need to quantify the relationship between efficacy and toxicity.

  • Protocol: Set up two parallel experiments. In one, measure the desired phenotypic outcome across a range of BMS-XXXXXX concentrations. In the other, measure cell viability (e.g., using CellTiter-Glo® or a similar assay) with the same concentration range and incubation time.

  • Analysis: Plot both dose-response curves on the same graph to visualize the therapeutic window. The goal is to find a concentration that gives a significant on-target effect with minimal toxicity.

Step 2: Reduce the Inhibitor Concentration The simplest mitigation strategy is to use the lowest effective concentration of the inhibitor that still produces the desired on-target effect.[1]

Step 3: Reduce Treatment Duration If the desired on-target effect occurs rapidly (e.g., inhibition of protein phosphorylation), you may be able to reduce the incubation time with BMS-XXXXXX to a few hours, which may be sufficient to observe the phenotype before significant toxicity occurs.

Step 4: Consider a More Selective Inhibitor If the therapeutic window is too narrow, it may indicate that BMS-XXXXXX is not sufficiently selective for your intended target. It may be necessary to search for a more selective chemical probe for your research.

Quantitative Data Summary

The selectivity of a small molecule inhibitor is a key factor in minimizing off-target effects. This is often assessed by comparing its potency (IC50 or Ki) against its intended target versus a panel of other related proteins (e.g., other kinases).

Table 1: Hypothetical Kinase Selectivity Profile for BMS-XXXXXX

TargetIC50 (nM)Description
Target Kinase A 5 On-Target
Kinase B500100-fold less potent (potential off-target)
Kinase C2,500500-fold less potent
Kinase D>10,000Negligible activity
Kinase E85~17-fold less potent (significant off-target)
  • Interpretation: In this hypothetical example, BMS-XXXXXX is highly potent against its intended target, Kinase A. However, it also shows activity against Kinase E at concentrations that might be used in cellular assays, making Kinase E a likely off-target.

Key Experimental Protocols

Protocol 1: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To verify that the cellular phenotype observed with BMS-XXXXXX is a direct result of inhibiting the intended target.

Methodology:

  • gRNA Design: Design and clone two to three different single-guide RNAs (sgRNAs) targeting early exons of the gene for your target protein. Include a non-targeting control sgRNA.

  • Transfection/Transduction: Deliver the Cas9 nuclease and the sgRNAs into your cell line of interest.

  • Clonal Selection: Select single-cell clones and expand them.

  • Verification of Knockout: Screen the clones for the absence of the target protein by Western blot or qPCR. Sequence the genomic DNA of knockout clones to confirm the presence of frameshift-inducing insertions/deletions (indels).

  • Phenotypic Analysis: Perform the relevant phenotypic assay on the verified knockout clones and compare the results to the parental cell line treated with BMS-XXXXXX and a vehicle control.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the binding of BMS-XXXXXX to its target protein in intact cells, confirming target engagement.[1]

Methodology:

  • Cell Treatment: Treat intact cells with BMS-XXXXXX at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions or lysates at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated, denatured proteins.[1]

  • Protein Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of BMS-XXXXXX indicates direct binding and stabilization of the target protein.

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Receptor Receptor TargetKinase Target Kinase A Receptor->TargetKinase Substrate Substrate TargetKinase->Substrate Phosphorylation Phenotype Desired Phenotype Substrate->Phenotype OffTargetKinase Off-Target Kinase E OffTargetSubstrate Off-Target Substrate OffTargetKinase->OffTargetSubstrate SideEffect Undesired Side Effect OffTargetSubstrate->SideEffect BMS_XXXXXX BMS-XXXXXX BMS_XXXXXX->TargetKinase Inhibition (High Affinity) BMS_XXXXXX->OffTargetKinase Inhibition (Lower Affinity)

Caption: On-target vs. off-target effects of BMS-XXXXXX.

Caption: Troubleshooting workflow for suspected off-target effects.

cluster_workflow Experimental Workflow A 1. In Vitro Profiling (e.g., Kinome Scan) B 2. Cell-Based Assay (Dose-Response) A->B C 3. Target Engagement (e.g., CETSA) B->C D 4. Orthogonal Validation (e.g., CRISPR) C->D E 5. Phenotypic Confirmation D->E

Caption: Workflow for validating a small molecule inhibitor.

References

Technical Support Center: Managing BMS-901715 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Publicly available information regarding a compound specifically designated as "BMS-901715" is not available at this time. The following technical support guide has been created as a template, drawing upon best practices for the handling and storage of similar research compounds. Researchers must consult the manufacturer's or supplier's specific documentation for this compound upon receipt for accurate stability and storage information.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, powdered forms of research compounds are typically stored at -20°C or -80°C. It is crucial to refer to the Certificate of Analysis (CoA) or the product data sheet provided by the supplier for the specific temperature and conditions recommended for this compound.

Q2: How should I store this compound after reconstitution in a solvent?

A2: The stability of reconstituted solutions is significantly lower than that of the powdered form. Stock solutions should generally be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Storage at -80°C is often recommended. The choice of solvent (e.g., DMSO, ethanol) can also impact stability; always follow the supplier's guidelines. A general workflow for handling reconstituted compounds is outlined below.

Q3: What are the signs of degradation I should look for?

A3: Visual indicators of degradation can include a change in color or the appearance of precipitates in the solution. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the compound over time.

Q4: How many freeze-thaw cycles can a stock solution of this compound tolerate?

A4: As a general rule, repeated freeze-thaw cycles should be avoided as they can lead to compound degradation. It is best practice to prepare single-use aliquots. If repeated use from a single stock is unavoidable, the stability of the compound through a limited number of freeze-thaw cycles should be validated internally.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage.1. Verify that the storage conditions (temperature, light protection) for both the powdered compound and stock solutions match the supplier's recommendations. 2. Prepare fresh stock solutions from a new vial of the powdered compound. 3. Qualify the purity of the existing stock solution using an appropriate analytical method (e.g., HPLC).
Precipitate formation in stock solution Poor solubility in the chosen solvent or compound degradation.1. Ensure the correct solvent and concentration are being used as per the product datasheet. 2. Gently warm the solution and vortex to aid dissolution. Do not use excessive heat, which could cause degradation. 3. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Loss of biological activity Degradation of the active compound.1. Confirm the age of the stock solution and the number of freeze-thaw cycles it has undergone. 2. Prepare a fresh stock solution and repeat the experiment. 3. Ensure that the experimental buffer and conditions are compatible with the compound's stability.

Experimental Protocols

Protocol 1: Reconstitution of Powdered this compound

  • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of the recommended solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Vortex the vial until the compound is completely dissolved. Gentle warming in a water bath may be used if recommended by the supplier.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at the recommended temperature (typically -80°C).

Protocol 2: Preparation of Working Solutions

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the final working concentration using the appropriate cell culture medium or experimental buffer.

  • Mix thoroughly by gentle inversion or pipetting.

  • Use the working solution immediately. Do not store diluted working solutions for extended periods unless their stability has been validated.

Visualizations

Experimental_Workflow Experimental Workflow: Compound Handling A Receive Powdered Compound B Store at Recommended Temperature (e.g., -20°C or -80°C) A->B Long-term Storage C Equilibrate to Room Temperature B->C D Reconstitute in Appropriate Solvent C->D E Aliquot into Single-Use Tubes D->E F Store Stock Solution Aliquots (e.g., -80°C) E->F Long-term Storage G Thaw Single Aliquot for Use F->G H Prepare Working Solution G->H I Perform Experiment H->I

Caption: General workflow for handling and preparing research compounds.

Troubleshooting_Logic Troubleshooting Logic: Inconsistent Results Start Inconsistent Experimental Results Observed CheckStorage Verify Storage Conditions (Temp, Light) Start->CheckStorage CheckStockAge Assess Age and Freeze-Thaw Cycles of Stock Solution CheckStorage->CheckStockAge PrepareFresh Prepare Fresh Stock Solution CheckStockAge->PrepareFresh ReRunExp Repeat Experiment with Fresh Solution PrepareFresh->ReRunExp ProblemSolved Problem Resolved ReRunExp->ProblemSolved Results are Consistent FurtherInvestigation Consider Other Experimental Variables ReRunExp->FurtherInvestigation Results Still Inconsistent

Caption: A logical approach to troubleshooting inconsistent experimental outcomes.

Technical Support Center: BMS-XXXXXX MEK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on "BMS-901715" is limited. The following technical support guide is a representative example for a hypothetical MEK inhibitor, herein referred to as "BMS-XXXXXX," to illustrate troubleshooting procedures for low efficacy in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for BMS-XXXXXX?

A1: BMS-XXXXXX is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. By inhibiting MEK, BMS-XXXXXX prevents the phosphorylation and activation of ERK, which in turn downregulates downstream signaling cascades involved in cell proliferation, survival, and differentiation.

Q2: In which cell lines is BMS-XXXXXX expected to be most effective?

A2: BMS-XXXXXX is most effective in cell lines with activating mutations in the RAS/RAF pathway, such as BRAF V600E or KRAS G12/13 mutations. Efficacy can be lower in cell lines with wild-type RAS/RAF or with resistance mechanisms.

Q3: What are the optimal storage and handling conditions for BMS-XXXXXX?

A3: BMS-XXXXXX should be stored as a powder at -20°C. For experimental use, prepare a stock solution in DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Avoid repeated exposure of the stock solution to room temperature.

Troubleshooting Guide

Problem 1: Lower than expected potency (high IC50 value) in a sensitive cell line.

  • Question: We are using the BRAF V600E mutant cell line A375, but our IC50 value for BMS-XXXXXX is significantly higher than the reported values. What could be the cause?

  • Answer: Several factors could contribute to this discrepancy:

    • Compound Integrity: Ensure the compound has been stored correctly and that the DMSO stock solution is fresh. Consider preparing a new stock solution.

    • Cell Line Authenticity: Verify the identity and mutation status of your A375 cell line through STR profiling and sequencing.

    • Assay Conditions: The IC50 value can be influenced by cell seeding density, serum concentration in the media, and the duration of the assay. Refer to the recommended experimental protocol for optimal conditions. High serum levels can sometimes interfere with drug activity.

    • Assay Readout: The choice of viability assay (e.g., CellTiter-Glo®, MTS, or crystal violet) can impact the results. Ensure the chosen assay is linear in your cell number range.

Problem 2: No significant effect of BMS-XXXXXX in a cell line predicted to be sensitive.

  • Question: We are not observing any significant decrease in cell proliferation in a KRAS mutant cell line after treatment with BMS-XXXXXX, even at high concentrations. Why might this be?

  • Answer:

    • Cell Line Specific Resistance: Some cell lines may have intrinsic resistance mechanisms, such as amplification of the MEK target or activation of parallel signaling pathways (e.g., PI3K/AKT pathway). A western blot for phosphorylated ERK (p-ERK) can confirm if MEK is being inhibited. If p-ERK is downregulated but the cells are still proliferating, this suggests a bypass mechanism.

    • Incorrect Dosing: Double-check all dilution calculations to ensure the final concentration in the wells is correct.

    • Assay Duration: A 72-hour incubation period is typically sufficient to observe an anti-proliferative effect. Shorter incubation times may not be adequate.

Data Presentation

Table 1: Representative IC50 Values for BMS-XXXXXX in Various Cancer Cell Lines

Cell LineCancer TypeKey MutationsBMS-XXXXXX IC50 (nM)
A375Malignant MelanomaBRAF V600E, PTEN loss5
HT-29Colorectal CarcinomaBRAF V600E, PIK3CA mut10
HCT116Colorectal CarcinomaKRAS G13D, PIK3CA mut50
HeLaCervical CancerHPV-18>1000
MCF7Breast CancerPIK3CA mut, WT BRAF/KRAS>1000

Experimental Protocols

Protocol: Cell Proliferation Assay (MTS-based)

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete growth medium.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of BMS-XXXXXX in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a DMSO-only control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the DMSO control (100% viability).

    • Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

MEK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression BMS_XXXXXX BMS-XXXXXX BMS_XXXXXX->MEK

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of BMS-XXXXXX.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis SeedCells Seed Cells in 96-well Plate Incubate1 Incubate Overnight SeedCells->Incubate1 AddCompound Add Compound to Cells Incubate1->AddCompound PrepareDilutions Prepare BMS-XXXXXX Serial Dilutions PrepareDilutions->AddCompound Incubate2 Incubate 72 hours AddCompound->Incubate2 AddMTS Add MTS Reagent Incubate2->AddMTS ReadAbsorbance Read Absorbance (490 nm) AddMTS->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

Caption: Workflow for determining the IC50 of BMS-XXXXXX using an MTS assay.

Technical Support Center: BMS-901715 Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background noise and other issues in kinase assays involving the AAK1 inhibitor, BMS-901715.

Frequently Asked Questions (FAQs) & Troubleshooting

High background noise in kinase assays can obscure results and lead to inaccurate interpretations of inhibitor potency. Below are common issues and their solutions when working with this compound and AAK1.

Q1: What are the primary sources of high background signal in my AAK1 kinase assay?

High background can originate from several sources, broadly categorized as reagent-based, procedural, or related to the test compound itself.

  • Reagent Quality: Impurities in the enzyme, substrate, or ATP preparations can contribute to non-specific signal. Contaminated buffers can also be a source of high background.

  • Assay Conditions: Sub-optimal concentrations of enzyme, substrate, or ATP can lead to high background. Incubation times and temperature can also play a critical role.

  • Compound Interference: The inhibitor, this compound, or its solvent (DMSO) may interfere with the assay readout, for example, through intrinsic fluorescence.

  • Endogenous Kinase/Phosphatase Activity: If using cell lysates, contaminating kinases can phosphorylate the substrate, and phosphatases can dephosphorylate it, leading to noisy signal.

Q2: My "no-enzyme" control shows a high signal. What does this indicate?

A high signal in the absence of AAK1 points to a background signal independent of your target kinase activity. The likely culprits are:

  • Reagent Instability or Contamination: The substrate or ATP may be degrading, or the buffer could be contaminated with fluorescent or luminescent impurities.

  • Compound Fluorescence: this compound itself might be fluorescent at the excitation and emission wavelengths of your assay.

  • Plate Issues: The microplate itself may be autofluorescent or improperly cleaned.

Troubleshooting Steps:

  • Test Individual Components: Measure the signal of the buffer, ATP, substrate, and this compound individually.

  • Prepare Fresh Reagents: Always use freshly prepared buffers and reagent solutions.

  • Use High-Quality Reagents: Ensure the purity of your AAK1 enzyme, substrate peptide, and ATP.

Q3: How can I optimize my assay to reduce background and improve the signal-to-noise ratio?

Optimization is key to a successful kinase assay. Consider the following:

  • Enzyme Concentration: Titrate the AAK1 concentration to find the optimal amount that gives a robust signal without being in excess, which can increase background.

  • Substrate and ATP Concentration: The concentration of both the substrate (e.g., AP2M1 peptide) and ATP should be optimized. Typically, the ATP concentration is kept at or near its Km value for the kinase.

  • Incubation Time and Temperature: Optimize the incubation time to ensure the reaction is in the linear range. Extended incubation can lead to higher background. Assays are often run at room temperature to avoid temperature gradients.[1]

  • DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible (ideally ≤1%) as it can inhibit kinase activity.

Experimental Protocols & Data

Generic Radiometric AAK1 Kinase Assay Protocol

This protocol is a generalized procedure for measuring AAK1 activity using a radiometric method with [γ-³³P]ATP.

Materials:

  • Recombinant human AAK1

  • Substrate peptide: KEEQSQITSQVTGQIGWR (a peptide derived from the μ2 protein)

  • Kinase Assay Buffer: 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM Magnesium Acetate

  • [γ-³³P]ATP

  • Unlabeled ATP

  • 0.425% Phosphoric Acid

  • Methanol

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mix by incubating AAK1 with the kinase assay buffer and the substrate peptide (final concentration of 250 µM).

  • Initiate the reaction by adding the ATP mix containing unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at its Km value for AAK1.

  • Incubate the reaction for 120 minutes at room temperature.

  • Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.

  • Spot an aliquot of the stopped reaction onto a P81 phosphocellulose paper.

  • Wash the filter paper four times for 4 minutes each in 0.425% phosphoric acid, followed by one wash in methanol.

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

Generic Fluorescence-Based AAK1 Kinase Assay Protocol (Binding Assay Principle)

This protocol is based on the principles of a competitive binding assay, such as LanthaScreen™, and can be adapted for other fluorescence-based readouts like Fluorescence Polarization (FP).

Materials:

  • Recombinant human AAK1 (e.g., GST-tagged)

  • Fluorescently labeled tracer (an ATP-competitive inhibitor)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • This compound or other test compounds

Procedure:

  • Add 4 µL of 4X concentrated this compound (in a dilution series) or control inhibitor to the wells of a 384-well plate.

  • Add 8 µL of a 2X kinase/antibody mixture (e.g., 10 nM AAK1 and 4 nM Eu-anti-GST antibody).

  • Add 4 µL of a 4X tracer solution (e.g., 400 nM).

  • Incubate the plate for 1 hour at room temperature, protected from light.

  • Read the plate on a suitable plate reader, measuring the FRET signal. A decrease in FRET indicates displacement of the tracer by the inhibitor.

Quantitative Data for AAK1 Kinase Assays

The following table summarizes typical concentrations and conditions for AAK1 kinase assays. These values should be used as a starting point for optimization.

ParameterRadiometric AssayFluorescence Binding Assay
Enzyme (AAK1) Not specified, requires optimization5 nM
Substrate 250 µM (KEEQSQITSQVTGQIGWR)Not applicable (uses a tracer)
ATP At Km valueNot applicable
Tracer Not applicable100 nM (Kinase Tracer 222)
Incubation Time 120 minutes60 minutes
Temperature Room TemperatureRoom Temperature
Assay Buffer 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg Acetate50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

Visualizing Workflows and Pathways

AAK1 Kinase Assay Troubleshooting Logic

troubleshooting_flowchart start High Background Signal no_enzyme_high High signal in 'no-enzyme' control? start->no_enzyme_high reagent_issue Check for reagent contamination, compound fluorescence, or plate autofluorescence. no_enzyme_high->reagent_issue Yes enzyme_dependent Signal is enzyme-dependent. Optimize assay conditions. no_enzyme_high->enzyme_dependent No optimization Titrate enzyme, substrate, and ATP concentrations. Optimize incubation time and temperature. enzyme_dependent->optimization

Caption: A flowchart for troubleshooting high background signals.

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1_pathway cluster_membrane Plasma Membrane AP2 AP2 Complex AP2M1_P Phosphorylated AP2M1 (Thr156) AP2->AP2M1_P CargoReceptor Cargo Receptor Endocytosis Clathrin-Mediated Endocytosis CargoReceptor->Endocytosis AAK1 AAK1 AAK1->AP2 Phosphorylates AP2M1 subunit BMS901715 This compound BMS901715->AAK1 Inhibits AP2M1_P->CargoReceptor Increases binding affinity

Caption: AAK1's role in regulating clathrin-mediated endocytosis.

References

BMS-901715 not inhibiting AAK1 phosphorylation in western blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the AAK1 inhibitor, BMS-901715, and assessing its effect on AAK1 phosphorylation by western blot.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[2][3]

Q2: What is the mechanism of action of AAK1 in the cell?

A2: AAK1's primary function is to regulate the assembly of clathrin coats on cellular membranes. It does this by phosphorylating the µ2 subunit (AP2M1) of the Adaptor Protein 2 (AP-2) complex at the Threonine 156 residue.[4][5] This phosphorylation event is a key step in the maturation of clathrin-coated pits and the subsequent internalization of cargo proteins.[2]

Q3: How can I measure the inhibitory effect of this compound on AAK1 activity in my experiments?

A3: The most common method to assess the cellular activity of this compound is to perform a western blot to detect the phosphorylation status of AAK1's direct substrate, AP2M1, at Threonine 156. Inhibition of AAK1 by this compound should lead to a decrease in the signal from a phospho-specific antibody targeting this site.

Q4: What is the reported potency of this compound?

A4: this compound is a highly potent inhibitor of AAK1 with a reported half-maximal inhibitory concentration (IC50) of 3.3 nM in enzyme assays.[1]

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and a related compound against AAK1.

CompoundTargetAssay TypeIC50Reference
This compoundAAK1Enzyme Assay3.3 nM[1]
BMS-911172AAK1Enzyme Assay12 nM[6]
BMS-911172AAK1Cell-based Assay51 nM[6]

Signaling Pathway Diagram

The following diagram illustrates the role of AAK1 in clathrin-mediated endocytosis.

Caption: AAK1 phosphorylates the AP2M1 subunit of the AP-2 complex, a key step in clathrin-mediated endocytosis. This compound inhibits this process.

Experimental Protocols

Protocol 1: Cell Treatment with this compound

  • Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For a dose-response experiment, create a serial dilution of this compound in your cell culture medium. A final concentration range of 1 nM to 1 µM is a good starting point. Include a vehicle control (DMSO only) at the same final concentration as your highest this compound treatment.

  • Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined time. The optimal incubation time should be determined empirically but a range of 1 to 24 hours is common.

Protocol 2: Western Blot for Phospho-AP2M1 (Thr156)

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.[7][8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AP2M1 (Thr156) overnight at 4°C with gentle agitation.[4][9]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing (Optional): To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody for total AP2M1 or a loading control like β-actin or GAPDH.

Troubleshooting Guide

Issue: Weak or No Signal for Phospho-AP2M1

Troubleshooting_Weak_Signal Start Weak or No Signal for p-AP2M1 CheckProtein Is total protein loading adequate? Start->CheckProtein IncreaseProtein Increase protein load (30-50 µg). Consider immunoprecipitation. CheckProtein->IncreaseProtein No CheckAntibody Is the primary antibody concentration optimal? CheckProtein->CheckAntibody Yes IncreaseProtein->CheckAntibody IncreaseAntibody Increase primary antibody concentration or incubation time (overnight at 4°C). CheckAntibody->IncreaseAntibody No CheckInhibitors Were phosphatase inhibitors included in the lysis buffer? CheckAntibody->CheckInhibitors Yes IncreaseAntibody->CheckInhibitors AddInhibitors Always use fresh lysis buffer with phosphatase inhibitors. CheckInhibitors->AddInhibitors No CheckDetection Is the detection reagent sensitive enough? CheckInhibitors->CheckDetection Yes AddInhibitors->CheckDetection UseSensitive Use a more sensitive ECL substrate. CheckDetection->UseSensitive No End Signal Improved CheckDetection->End Yes UseSensitive->End

Caption: A troubleshooting workflow for weak or no phospho-AP2M1 signal in a western blot experiment.

Potential Cause Recommended Solution
Low abundance of phosphorylated AP2M1 Increase the amount of protein loaded onto the gel (up to 50 µg). Consider performing an immunoprecipitation for phospho-AP2M1 to enrich the sample.[10]
Inefficient primary antibody binding Increase the concentration of the primary antibody or extend the incubation time to overnight at 4°C.[11] Ensure the antibody is validated for the species you are using.
Dephosphorylation of the target protein Always use freshly prepared lysis buffer containing a cocktail of phosphatase inhibitors. Keep samples on ice or at 4°C throughout the preparation.[8]
Ineffective this compound treatment Confirm the concentration and stability of your this compound stock. Perform a dose-response and time-course experiment to determine the optimal treatment conditions for your cell line.
Issues with western blot procedure Ensure proper transfer of proteins to the membrane by staining with Ponceau S. Use a sensitive ECL substrate for detection.[10] Optimize washing steps to minimize signal loss.
High Background Ensure the blocking step is sufficient (at least 1 hour at room temperature). Use 5% BSA in TBST instead of milk.[7] Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
Non-specific bands Ensure the specificity of your primary antibody. Run appropriate controls, including lysates from cells where AAK1 is knocked down or knocked out, if possible.

References

Cell viability issues with high concentrations of BMS-901715

Author: BenchChem Technical Support Team. Date: December 2025

A Troubleshooter for Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses potential cell viability issues that may arise when using high concentrations of BMS-901715, a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1). The information is presented in a question-and-answer format to provide direct and actionable advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that potently and selectively targets the Adaptor-Associated Kinase 1 (AAK1) with an IC50 of 3.3 nM. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing molecules from the cell surface. By inhibiting AAK1, this compound can interfere with intracellular trafficking and signaling pathways that rely on this process.

Q2: I am observing significant cell death at high concentrations of this compound. What are the potential causes?

A2: High-concentration-induced cytotoxicity is a common challenge with small molecule inhibitors and can stem from several factors:

  • On-target toxicity: AAK1 is involved in essential cellular processes, including the regulation of WNT and Notch signaling pathways.[1][2][3][4][5] Potent and sustained inhibition of AAK1 at high concentrations could disrupt cellular homeostasis and lead to apoptosis.

  • Off-target effects: At higher concentrations, the selectivity of small molecule inhibitors can decrease, leading to the inhibition of other kinases or cellular proteins. This can trigger unintended signaling cascades and result in cell death.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells, especially at final concentrations above 0.5%.[6]

  • Compound precipitation: High concentrations of small molecules can exceed their solubility limits in cell culture media, leading to the formation of precipitates that can be directly toxic to cells or interfere with nutrient and gas exchange.

Q3: How can I distinguish between on-target and off-target toxicity?

A3: Differentiating between on-target and off-target effects is critical. Here are a few strategies:

  • Rescue experiments: If a downstream effect of AAK1 inhibition is known, attempt to rescue the phenotype. For example, if AAK1 inhibition leads to the accumulation of a specific receptor on the cell surface, overexpressing a downstream signaling component might rescue the viability.

  • Use of a structurally unrelated inhibitor: Employing another AAK1 inhibitor with a different chemical scaffold can help confirm if the observed cytotoxicity is due to AAK1 inhibition. If both compounds induce a similar phenotype, it is more likely an on-target effect.

  • Knockdown/knockout studies: Compare the phenotype of this compound treatment with that of AAK1 knockdown (e.g., using siRNA) or knockout (e.g., using CRISPR). Concordant phenotypes suggest an on-target effect.

Troubleshooting Guide: Cell Viability Issues
Issue: Excessive Cell Death Observed at High Concentrations of this compound (>1 µM)

Below is a step-by-step guide to troubleshoot and mitigate cytotoxicity.

Step 1: Verify Compound and Vehicle Controls

  • Action: Always include a vehicle-only control (e.g., DMSO at the same final concentration as your highest this compound dose) and an untreated control in your experimental setup.

  • Rationale: This will help you determine if the observed toxicity is due to the compound itself or the solvent.[6]

Step 2: Perform a Dose-Response Cytotoxicity Assay

  • Action: Conduct a systematic dose-response experiment to determine the precise concentration at which this compound becomes toxic to your specific cell line. A broad range of concentrations is recommended (e.g., from 10 nM to 100 µM).

  • Rationale: This will establish the therapeutic window of the compound and identify the concentration that induces 50% cell death (IC50 for cytotoxicity), which is crucial for designing future experiments.

Step 3: Evaluate Compound Solubility

  • Action: Prepare the highest concentration of this compound in your cell culture medium and visually inspect for any precipitation under a microscope.

  • Rationale: Compound insolubility can lead to inaccurate concentration assessment and direct cellular toxicity. If precipitation is observed, consider lowering the top concentration or using a different formulation approach.

Step 4: Optimize Incubation Time

  • Action: Perform a time-course experiment to assess when cytotoxicity begins. Treat cells with a high concentration of this compound and measure cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Rationale: Prolonged exposure to an inhibitor can lead to cumulative toxicity. Identifying the minimal time required for the desired biological effect can help mitigate cell death.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on Cell Viability

The following table summarizes hypothetical data from a 48-hour cell viability assay (e.g., MTS or CellTiter-Glo) with a human cancer cell line.

This compound Concentration (µM)% Cell Viability (Mean ± SD)Observations
0 (Vehicle Control)100 ± 4.5Healthy, confluent monolayer
0.0198.2 ± 5.1No significant change
0.195.7 ± 4.8No significant change
1.088.3 ± 6.2Slight decrease in confluency
5.065.1 ± 7.9Noticeable cell rounding and detachment
10.049.8 ± 8.5Significant cell death (IC50 ~ 10 µM)
25.022.4 ± 5.3Widespread cell death
50.05.6 ± 2.1Near-complete cell death
100.02.1 ± 1.5Complete cell death
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTS

Objective: To determine the cytotoxic concentration range of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration remains consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium and add 100 µL of the diluted compound or control solutions to the respective wells. Include wells for "untreated" and "vehicle control."

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity.

Visualizations

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LRP6 LRP6 AP2 AP2 Complex LRP6->AP2 Recruits Endosome Clathrin-Coated Vesicle LRP6->Endosome Internalization Frizzled Frizzled Frizzled->LRP6 Co-receptor activation Clathrin Clathrin AP2->Clathrin Recruits WNT WNT Ligand WNT->Frizzled Binds AAK1 AAK1 AAK1->AP2 Phosphorylates (activates) Clathrin->Endosome Forms BMS901715 This compound BMS901715->AAK1 Inhibits

Caption: AAK1 signaling in WNT pathway regulation.

Cytotoxicity_Workflow start Start: Seed Cells in 96-well Plate overnight Incubate Overnight start->overnight dilutions Prepare Serial Dilutions of this compound overnight->dilutions controls Prepare Vehicle and Untreated Controls dilutions->controls treat Treat Cells with Compound/Controls controls->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTS) incubate->assay read Read Absorbance on Plate Reader assay->read analyze Analyze Data: Calculate % Viability and IC50 read->analyze

Caption: Experimental workflow for a dose-response cytotoxicity assay.

Troubleshooting_Logic start High Cell Death Observed q1 Is Vehicle Control Toxic? start->q1 a1_yes Solvent Toxicity is Likely. Reduce final DMSO concentration (<0.1%). q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is Compound Precipitating in Media? a1_no->q2 a2_yes Solubility Issue. Lower top concentration or use solubilizing agent. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Is Cytotoxicity Dose-Dependent? a2_no->q3 a3_no Potential Assay Artifact. Check cell seeding density and reagent quality. q3->a3_no No a3_yes Compound-Induced Toxicity. Determine IC50 and work below this concentration. Consider on-target vs. off-target effects. q3->a3_yes Yes

Caption: Troubleshooting logic for high-concentration toxicity.

References

Technical Support Center: Troubleshooting Inconsistent Results with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers and drug development professionals experiencing inconsistent results with different batches of small molecule inhibitors. While this document addresses general issues, it is important to note that specific information regarding BMS-901715 is not publicly available. The principles and methodologies outlined here are broadly applicable to working with potent small molecule compounds in a research setting.

Frequently Asked Questions (FAQs)

Q1: We are observing different levels of efficacy with two different batches of the same compound. What could be the primary cause?

Inconsistent efficacy between batches can stem from several factors. The most common culprits are variations in compound purity, the presence of different salt forms or solvates, or degradation of the compound due to improper storage or handling. It is also possible that there are subtle, undocumented differences in the manufacturing process between batches that could lead to variations in the final product's physical properties.[1][2]

Q2: Can the solvent used to dissolve the compound affect its activity?

Absolutely. The choice of solvent is critical. A compound's solubility and stability can be highly dependent on the solvent.[3] For instance, some compounds may degrade in protic solvents or be less stable in DMSO over long-term storage, especially with repeated freeze-thaw cycles.[3] It is crucial to consult the manufacturer's datasheet for recommended solvents and to use high-purity, anhydrous-grade solvents when possible.

Q3: How critical are storage conditions for powdered compound and stock solutions?

Storage conditions are paramount for maintaining the integrity of a small molecule inhibitor.[3] For powdered compounds, exposure to light, moisture, and oxygen can lead to degradation. Stock solutions, particularly in solvents like DMSO, should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] Always refer to the supplier's recommendations for optimal storage.

Q4: Could our experimental setup be the source of the inconsistency?

Yes, variability in experimental procedures can significantly impact results. Inconsistencies in cell density, passage number, media and supplement batches, incubation times, and instrument calibration can all contribute to divergent outcomes. It is essential to maintain strict, standardized protocols across all experiments.

Q5: What is the first step we should take when we suspect batch-to-batch variability?

The first step is to perform a side-by-side comparison of the old and new batches under identical, well-controlled experimental conditions. This should ideally include a dose-response curve for both batches to compare potency (e.g., IC50 or EC50 values). If a significant difference is observed, further investigation into the compound's integrity and the experimental system is warranted.

Troubleshooting Guides

Issue 1: My compound solution has changed color or contains precipitates.
  • Question: What does a change in the color of my stock solution or the appearance of precipitates upon thawing indicate?

  • Answer: A color change often suggests chemical degradation or oxidation of the compound.[3] Precipitation indicates that the compound's solubility limit has been exceeded at the storage temperature or that the solvent is not ideal for long-term storage at low temperatures.[3]

  • Troubleshooting Steps:

    • Visual Inspection: Always visually inspect your stock solutions before use.

    • Solubility Check: Gently warm the solution and vortex to see if the precipitate redissolves. If it does not, the compound may have degraded.

    • Solvent Choice: Ensure you are using a recommended and appropriate solvent. Consider preparing a fresh stock in a different, validated solvent if issues persist.[3]

    • Storage Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a slightly less concentrated stock.[3]

    • Thawing Protocol: Thaw frozen stocks slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[3]

Issue 2: The new batch of the inhibitor is significantly less potent than the previous one.
  • Question: We've performed a dose-response experiment and the new batch has a much higher IC50 value. What should we investigate?

  • Answer: A significant shift in potency is a strong indicator of a problem with the compound itself or with the experimental setup. Assuming the experimental conditions were identical, the focus should be on the integrity of the new batch.

  • Troubleshooting Steps:

    • Prepare Fresh Stock: Prepare a fresh stock solution from the powdered form of the new batch. An error in the initial stock preparation is a common source of error.

    • Cross-Validation: If possible, have another lab member prepare a fresh stock and run the experiment to rule out operator-specific variability.

    • Analytical Chemistry: If the issue persists and is critical, consider analytical validation of the compound's identity and purity via methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). This can definitively identify issues with the compound itself.

    • Contact Supplier: Reach out to the supplier's technical support with your data and the batch numbers. They may have received similar reports or be able to provide a certificate of analysis for each batch.

Visualizing Workflows and Pathways

To aid in troubleshooting and understanding the potential mechanism of action for a generic kinase inhibitor, the following diagrams are provided.

G cluster_0 Compound & Solution Integrity cluster_1 Experimental Protocol cluster_2 Resolution Inconsistent_Results Inconsistent Results Observed Check_Storage Review Storage Conditions (Temp, Light, Moisture) Inconsistent_Results->Check_Storage Check_Solution_Prep Verify Solution Preparation (Solvent, Concentration, Handling) Inconsistent_Results->Check_Solution_Prep Visual_Inspection Visually Inspect Stock (Color, Precipitate) Check_Solution_Prep->Visual_Inspection Review_Protocol Review Experimental Protocol (Cell density, Reagents, Timings) Visual_Inspection->Review_Protocol If solution appears fine Side_by_Side Perform Side-by-Side Test (Old vs. New Batch) Review_Protocol->Side_by_Side Dose_Response Generate Dose-Response Curves Side_by_Side->Dose_Response Analyze_Data Analyze Potency (IC50) Dose_Response->Analyze_Data Contact_Supplier Contact Supplier with Data & Batch Numbers Analyze_Data->Contact_Supplier Discrepancy Confirmed Analytical_Validation Consider Analytical Validation (HPLC, MS) Analyze_Data->Analytical_Validation Discrepancy Confirmed Problem_Identified Problem Identified Contact_Supplier->Problem_Identified Analytical_Validation->Problem_Identified G Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Downstream Kinase A Receptor->Kinase_A Activates Kinase_B Downstream Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Inhibitor This compound (Hypothetical Kinase Inhibitor) Inhibitor->Kinase_A Inhibits

References

Validation & Comparative

Validating AAK1 as the Primary Target of BMS-901715: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data to validate Adaptor-Associated Kinase 1 (AAK1) as the primary target of BMS-901715. We will explore its performance relative to other AAK1 inhibitors and delve into the experimental methodologies that underpin these findings.

Introduction to AAK1 and its Inhibition

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1] This process is fundamental for the internalization of cell surface receptors and the entry of some viruses into host cells. AAK1 facilitates CME by phosphorylating the μ2 subunit of the AP2 adaptor complex, enhancing its binding to cargo receptors.[1] The inhibition of AAK1 has emerged as a promising therapeutic strategy for neuropathic pain and viral infections.[2][3][4] this compound is a potent and selective inhibitor of AAK1.[5]

Comparative Analysis of AAK1 Inhibitors

To validate AAK1 as the primary target of this compound, a comparative analysis of its biochemical potency, cellular activity, and selectivity against other kinases is essential. The following tables summarize key quantitative data for this compound and other notable AAK1 inhibitors.

Biochemical Potency
CompoundTargetIC50 (nM)Assay TypeReference
This compound AAK1 3.3 Biochemical Kinase Assay [5]
BMS-911172AAK112Biochemical Kinase Assay[6]
LP-935509AAK13.3Biochemical Kinase Assay[7]
SGC-AAK1-1AAK19.1 (Ki)TR-FRET Binding Assay[8]
Cellular Activity
CompoundCell LineCellular EndpointIC50 (nM)Reference
BMS-911172Not SpecifiedAAK1 Inhibition51[6]
LP-935509Not SpecifiedNot SpecifiedNot Available
SGC-AAK1-1Not SpecifiedAAK1 InhibitionNot Available

Note: Specific cellular IC50 data for this compound is not publicly available.

Kinase Selectivity

A critical aspect of validating a primary target is demonstrating selectivity over other kinases. While a specific kinome scan for this compound is not publicly available, data from other selective AAK1 inhibitors like SGC-AAK1-1 illustrate the desired selectivity profile.

CompoundNumber of Kinases ScreenedOff-Target Kinases (KD < 100 nM)Reference
SGC-AAK1-1406BMP2K[8]

Note: SGC-AAK1-1 demonstrated high selectivity, with only the closely related kinase BMP2K showing significant binding.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

AAK1 Biochemical Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of AAK1.

  • Reagents: Recombinant AAK1 enzyme, substrate peptide (e.g., a peptide containing the μ2 phosphorylation site), ATP, and the test compound.

  • Procedure:

    • The test compound is serially diluted and incubated with the AAK1 enzyme.

    • The kinase reaction is initiated by the addition of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence polarization, or antibody-based detection of the phosphopeptide.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assay for AAK1 Inhibition (Pharmacodynamic Marker)

This assay measures the inhibition of AAK1 activity within a cellular context by assessing the phosphorylation of its downstream target, AP2M1 (μ2).

  • Cell Culture: A suitable cell line expressing AAK1 is cultured.

  • Treatment: Cells are treated with varying concentrations of the test compound for a specified duration.

  • Cell Lysis: Cells are lysed to extract proteins.

  • Western Blotting:

    • Protein lysates are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for the phosphorylated form of AP2M1 (p-AP2M1) and a primary antibody for total AP2M1 as a loading control.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

    • The signal is visualized using a chemiluminescent substrate.

  • Data Analysis: The band intensities for p-AP2M1 and total AP2M1 are quantified, and the ratio of p-AP2M1 to total AP2M1 is calculated to determine the extent of inhibition.

In Vivo Models of Neuropathic Pain

Animal models are essential for evaluating the therapeutic potential of AAK1 inhibitors.

  • Chung Model (Spinal Nerve Ligation): This model involves the tight ligation of the L5 and L6 spinal nerves in rodents, leading to tactile allodynia (pain in response to a non-painful stimulus).[2][3]

  • Chronic Constriction Injury (CCI) Model: This model involves loosely ligating the sciatic nerve, resulting in thermal hyperalgesia and mechanical allodynia.[2][3]

  • Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy: This model uses the diabetogenic agent streptozotocin to induce hyperglycemia, leading to the development of neuropathic pain.[2][3]

Procedure for all models:

  • The respective surgical procedure or injection is performed to induce the neuropathic pain state.

  • After a set period for the development of pain behaviors, baseline pain responses (e.g., paw withdrawal threshold to mechanical stimuli using von Frey filaments, or paw withdrawal latency to a thermal stimulus) are measured.

  • Animals are treated with the test compound or vehicle.

  • Pain responses are reassessed at various time points after treatment.

  • Data Analysis: The effect of the compound on reversing the pain-like behaviors is quantified and compared to the vehicle-treated group.

Visualizing the Role of AAK1 and its Inhibition

AAK1's Role in Clathrin-Mediated Endocytosis

AAK1_CME_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2 AP2 Complex Receptor->AP2 Recruits Ligand Ligand Ligand->Receptor Binds Clathrin Clathrin AP2->Clathrin Recruits pAP2M1 p-AP2M1 (μ2) EndocyticVesicle Clathrin-Coated Vesicle Clathrin->EndocyticVesicle Forms Coat AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 subunit pAP2M1->Receptor Enhances Cargo Binding

Caption: AAK1 phosphorylates the AP2M1 subunit of the AP2 complex, enhancing clathrin-mediated endocytosis.

Experimental Workflow for Validating AAK1 Inhibition

AAK1_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Biochem Biochemical Assay (IC50 vs AAK1) Cellular Cellular Assay (p-AP2M1 Inhibition) Biochem->Cellular Confirms Cellular Potency Kinome Kinome Scan (Selectivity Profile) AnimalModel Animal Models (Neuropathic Pain) Kinome->AnimalModel Predicts Off-Target Effects Cellular->AnimalModel Informs Dosing Endocytosis Endocytosis Assay (e.g., Transferrin Uptake) PDMarker Pharmacodynamic Marker (p-AP2M1 in tissue) AnimalModel->PDMarker Tissue Analysis BMS901715 This compound BMS901715->Biochem BMS901715->Kinome BMS901715->Cellular BMS901715->Endocytosis BMS901715->AnimalModel

Caption: A multi-step workflow is used to validate the efficacy and selectivity of AAK1 inhibitors.

Conclusion

The validation of AAK1 as the primary target of this compound is supported by its high biochemical potency. While comprehensive public data on its cellular activity and kinome-wide selectivity is limited, the available information on other selective AAK1 inhibitors from Bristol-Myers Squibb and other research groups provides a strong framework for its validation. The described experimental protocols offer a robust approach for researchers to further investigate and confirm the mechanism of action of this compound and other AAK1-targeting compounds. The convergence of evidence from biochemical, cellular, and in vivo studies is crucial for confidently validating AAK1 as a therapeutic target.

References

A Comparative Analysis of AAK1 Inhibitors for Neuropathic Pain: Spotlight on BMS-986176/LX-9211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel non-opioid analgesics, inhibitors of Adaptor-Associated Kinase 1 (AAK1) have emerged as a promising therapeutic class for the management of neuropathic pain. This guide provides a comparative overview of two potent AAK1 inhibitors developed by Bristol Myers Squibb: BMS-901715 and BMS-986176, the latter also known as LX-9211 and currently being advanced by Lexicon Pharmaceuticals.

While both molecules are potent inhibitors of AAK1, the publicly available data for BMS-986176/LX-9211 is substantially more extensive, allowing for a detailed examination of its efficacy and mechanism of action. In contrast, specific preclinical and clinical efficacy data for this compound are not widely available in the public domain. Therefore, this guide will focus on the comprehensive data available for BMS-986176/LX-9211, with this compound presented as a potent tool compound for which a direct efficacy comparison is not currently feasible.

Mechanism of Action: Targeting AAK1 in Neuropathic Pain

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor trafficking.[1] The inhibition of AAK1 is hypothesized to reduce the endocytosis of key receptors involved in pain signaling, such as the GABA-A receptor, thereby enhancing inhibitory neurotransmission and alleviating neuropathic pain.[2][3] Both this compound and BMS-986176/LX-9211 are highly potent inhibitors of AAK1, with reported IC50 values of 3.3 nM and 2 nM, respectively.[1][4]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Synaptic Vesicle Synaptic Vesicle Neurotransmitter Release Neurotransmitter Release Synaptic Vesicle->Neurotransmitter Release Exocytosis GABA-A Receptor GABA-A Receptor Clathrin-Coated Pit Clathrin-Coated Pit GABA-A Receptor->Clathrin-Coated Pit Internalization Increased GABAergic Signaling Increased GABAergic Signaling GABA-A Receptor->Increased GABAergic Signaling Increased surface expression Endosome Endosome Clathrin-Coated Pit->Endosome Endocytosis AAK1 AAK1 AAK1->Clathrin-Coated Pit Phosphorylation (promotes endocytosis) BMS-986176/LX-9211 BMS-986176/LX-9211 BMS-986176/LX-9211->AAK1 Inhibition Analgesia Analgesia Increased GABAergic Signaling->Analgesia Leads to

Figure 1: Proposed Mechanism of Action of AAK1 Inhibitors.

Comparative Efficacy of BMS-986176/LX-9211 in Neuropathic Pain

The efficacy of BMS-986176/LX-9211 has been evaluated in both preclinical and clinical settings for the treatment of neuropathic pain.

Preclinical Efficacy

In rodent models of neuropathic pain, BMS-986176/LX-9211 demonstrated significant efficacy.[5][6] It showed excellent central nervous system (CNS) penetration, a critical attribute for targeting neurological disorders.[5][7]

Clinical Efficacy in Diabetic Peripheral Neuropathic Pain (DPNP)

Multiple Phase 2 clinical trials have assessed the efficacy of LX-9211 in patients with DPNP. The RELIEF-DPN 1 study, a randomized, double-blind, placebo-controlled trial, evaluated two doses of LX-9211.[8][9] The low-dose group achieved the primary efficacy endpoint, showing a statistically significant reduction in the Average Daily Pain Score (ADPS) at week 6 compared to placebo.[8][9] While the high-dose group also showed improvement, it did not reach the pre-specified statistical significance.[8][9]

A subsequent Phase 2b study, the PROGRESS trial, further investigated different dosing regimens of pilavapadin (LX-9211).[10] The primary endpoint was the change from baseline in ADPS at week 8.[10]

Clinical Trial Indication Treatment Arm Change in ADPS from Baseline (vs. Placebo) Statistical Significance (p-value) Reference
RELIEF-DPN 1 DPNPLX-9211 Low Dose-0.670.007[8][9]
RELIEF-DPN 1 DPNPLX-9211 High Dose-0.550.030[8][9]

Table 1: Summary of LX-9211 Efficacy Data in DPNP Clinical Trials

Clinical Efficacy in Postherpetic Neuralgia (PHN)

A Phase 2 study (RELIEF-PHN1) also evaluated LX-9211 for the treatment of postherpetic neuralgia. In this trial, while there was a numerical reduction in the Average Daily Pain Score in the treatment group compared to placebo, the primary endpoint was not met. A high dropout rate in the treatment arm was noted as a potential confounding factor.

Experimental Protocols

RELIEF-DPN 1 Study Design

The RELIEF-DPN 1 study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

Patient Screening Patient Screening Placebo Run-in (2 weeks) Placebo Run-in (2 weeks) Patient Screening->Placebo Run-in (2 weeks) Randomization Randomization Placebo Run-in (2 weeks)->Randomization Double-Blind Treatment (6 weeks) LX-9211 Low Dose LX-9211 High Dose Placebo Randomization->Double-Blind Treatment (6 weeks) Safety Follow-up (5 weeks) Safety Follow-up (5 weeks) Double-Blind Treatment (6 weeks)->Safety Follow-up (5 weeks) End of Study End of Study Safety Follow-up (5 weeks)->End of Study

Figure 2: RELIEF-DPN 1 Clinical Trial Workflow.
  • Participants: Adults with a diagnosis of diabetic peripheral neuropathic pain.[8][9]

  • Run-in Period: A 2-week single-blind placebo run-in period was used to establish baseline pain scores and exclude placebo responders.[8][9]

  • Randomization: Eligible patients were randomized to receive a low dose of LX-9211, a high dose of LX-9211, or placebo.[8][9]

  • Treatment Period: A 6-week double-blind treatment period.[8][9]

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Average Daily Pain Score (ADPS) at week 6.[8][9]

  • Secondary Endpoints: Included assessments of burning pain, sleep interference, and overall impression of change.[9]

Safety and Tolerability of LX-9211

LX-9211 has been generally well-tolerated in clinical trials.[8][9] The most commonly reported treatment-emergent adverse events were dizziness, nausea, and headache.[9]

The Case of this compound

This compound is identified as a potent and selective AAK1 inhibitor with an IC50 of 3.3 nM.[4] However, there is a lack of publicly available preclinical or clinical data detailing its efficacy, safety profile, or development status. Without this information, a direct and meaningful comparison of its therapeutic efficacy against BMS-986176/LX-9211 is not possible. It is plausible that this compound was a tool compound used in early discovery efforts or a candidate that did not advance in development for undisclosed reasons.

Conclusion

BMS-986176/LX-9211 stands out as a promising, orally administered, non-opioid AAK1 inhibitor with demonstrated efficacy in a Phase 2 clinical trial for diabetic peripheral neuropathic pain.[8][9] Its novel mechanism of action offers a potential new therapeutic avenue for patients suffering from this debilitating condition. While this compound is also a potent inhibitor of the same target, the absence of public data on its in vivo efficacy and clinical performance prevents a direct comparison. Future research and the results of ongoing and planned Phase 3 trials for LX-9211 will be crucial in further defining the therapeutic potential of AAK1 inhibition for the treatment of neuropathic pain.

References

A Comparative Guide to AAK1 Inhibitors: BMS-901715 and Other Market Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) has emerged as a promising therapeutic target for a range of disorders, including neuropathic pain, neurological diseases, and viral infections. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the cell surface. By phosphorylating the µ2 subunit of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the assembly of clathrin coats and the subsequent formation of endocytic vesicles.[1] Inhibition of AAK1 is therefore being explored as a mechanism to modulate these cellular processes for therapeutic benefit.

This guide provides a comparative analysis of BMS-901715, a potent AAK1 inhibitor, against other notable AAK1 inhibitors that are currently in various stages of research and development. It is important to note that while several AAK1 inhibitors are in preclinical and clinical development, none have yet reached the market as approved therapeutics. This comparison focuses on their in vitro potency, selectivity, and available pharmacokinetic data to aid researchers in selecting the appropriate tool compounds for their studies.

Comparative Performance Data

The following tables summarize the quantitative data for this compound and other key AAK1 inhibitors. The data has been compiled from various scientific publications and vendor technical sheets.

Table 1: In Vitro Potency Against AAK1
CompoundAAK1 Enzymatic IC50 (nM)AAK1 Cellular IC50 (nM)Reference(s)
This compound 3.3Not Reported[2][3]
LP-9355093.3 ± 0.72.8 ± 0.4[1][4]
LX-9211 (BMS-986176)2.0Not Reported[5]
BMT-0906050.6 ± 0.10.63 ± 0.39[1][6]
LP-9227614.87.6 ± 0.7[1][6]

Note: this compound and LP-935509 are structurally related compounds from the same discovery program and exhibit identical reported enzymatic IC50 values.[1][2][3]

Table 2: In Vitro Selectivity Profile
CompoundBIKE IC50 (nM)GAK IC50 (nM)Reference(s)
LP-93550914320 ± 40[1][4][7]

BIKE (BMP-2 inducible kinase) and GAK (Cyclin G-associated kinase) are the most closely related kinases to AAK1.

Table 3: Preclinical Pharmacokinetic Parameters
CompoundSpeciesOral Bioavailability (%)Plasma Half-life (h)Brain/Plasma RatioReference(s)
LP-935509Mouse1003.6~3-4[4]

Signaling and Experimental Workflow Diagrams

AAK1 Signaling in Clathrin-Mediated Endocytosis

Adaptor-associated kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis (CME). It is recruited to clathrin-coated pits at the plasma membrane where it interacts with the adaptor protein 2 (AP-2) complex. AAK1 phosphorylates the μ2 subunit of the AP-2 complex, which enhances the binding of AP-2 to cargo proteins and promotes the assembly of the clathrin lattice, leading to the formation of clathrin-coated vesicles.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CargoReceptor Cargo Receptor AP2 AP-2 Complex CargoReceptor->AP2 binds Clathrin Clathrin AP2->Clathrin Vesicle Clathrin-Coated Vesicle AP2->Vesicle incorporated Clathrin->Vesicle forms coat AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit

AAK1's role in clathrin-mediated endocytosis.
Experimental Workflow for AAK1 Inhibition Assay

A common method to determine the potency of AAK1 inhibitors is a biochemical kinase assay, often utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This workflow outlines the key steps in such an assay.

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - AAK1 Enzyme - Peptide Substrate - ATP - Test Compound (e.g., this compound) Start->Reagents Reaction Incubate enzyme, substrate, and inhibitor Reagents->Reaction AddATP Initiate reaction by adding ATP Reaction->AddATP Incubate Incubate at room temperature AddATP->Incubate Stop Stop reaction and add detection reagents (e.g., TR-FRET pair) Incubate->Stop Read Read plate on a TR-FRET compatible reader Stop->Read Analyze Analyze data to determine IC50 values Read->Analyze End End Analyze->End

Workflow for an in vitro AAK1 kinase inhibition assay.

Experimental Protocols

Representative Protocol for AAK1 TR-FRET Kinase Assay

This protocol is a representative example for determining the IC50 value of an AAK1 inhibitor. Specific reagent concentrations and incubation times may require optimization.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
  • AAK1 Enzyme: Recombinant human AAK1 is diluted in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).
  • Substrate: A biotinylated peptide substrate derived from the AAK1 phosphorylation site on the AP-2 µ2 subunit is diluted in Assay Buffer.
  • ATP: ATP is diluted in Assay Buffer to the desired final concentration (often at the Km for AAK1).
  • Test Compound: The inhibitor (e.g., this compound) is serially diluted in DMSO and then further diluted in Assay Buffer to create a 4X concentration series.
  • Detection Reagents: Europium-labeled anti-tag antibody (e.g., anti-GST) and Streptavidin-Allophycocyanin (SA-APC) are diluted in TR-FRET dilution buffer.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the 4X test compound dilution to the appropriate wells of the assay plate.
  • Add 5 µL of the 2X AAK1 enzyme solution to all wells.
  • Add 5 µL of the 2X peptide substrate solution to all wells.
  • Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to all wells. The final reaction volume is 20 µL.
  • Incubate the plate at room temperature for 60-120 minutes.
  • Stop the reaction by adding 10 µL of the detection reagent mixture (Eu-antibody and SA-APC).
  • Incubate the plate in the dark at room temperature for at least 60 minutes.
  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

3. Data Analysis:

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Protocol for ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

1. Reagent Preparation:

  • Prepare kinase reaction buffer, AAK1 enzyme, substrate, ATP, and test compound as described for the TR-FRET assay.

2. Assay Procedure (384-well plate format):

  • Set up the 20 µL kinase reaction as described in the TR-FRET protocol (steps 1-4).
  • Incubate the plate at room temperature for 60-120 minutes.
  • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Incubate for 30-60 minutes at room temperature.
  • Measure the luminescence using a plate-reading luminometer.

3. Data Analysis:

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound is a potent inhibitor of AAK1, with an in vitro potency comparable to other leading AAK1 inhibitors such as LP-935509. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, common to several of these compounds, has proven to be a valuable starting point for the development of highly potent AAK1 inhibitors. While comprehensive head-to-head comparative data for this compound is limited in the public domain, the detailed information available for the closely related compound, LP-935509, provides valuable insights into the potential in vivo characteristics of this class of inhibitors. Researchers should consider the specific requirements of their experimental setup, including the need for a brain-penetrant or peripherally restricted compound, when selecting an AAK1 inhibitor. The experimental protocols provided in this guide offer a starting point for the in vitro characterization of these and other AAK1 inhibitors.

References

BMS-901715: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the kinase selectivity profile of BMS-901715, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). Understanding the selectivity of a kinase inhibitor is crucial for predicting its therapeutic efficacy and potential off-target effects. This document summarizes the available quantitative data, details the experimental methodologies used for its determination, and provides a comparative context with other relevant kinases.

Executive Summary

This compound, also known as LP-935509, is a highly potent, ATP-competitive, and brain-penetrant inhibitor of AAK1 with a reported IC50 of 3.3 nM.[1] It has demonstrated antinociceptive activity in preclinical models of neuropathic pain.[1] While highly potent for AAK1, like many kinase inhibitors, it exhibits activity against other related kinases. This guide presents a comparative analysis of its selectivity against a panel of other kinases to provide a comprehensive understanding of its interaction profile.

Quantitative Selectivity Profile of this compound (LP-935509)

The selectivity of this compound has been assessed against a panel of human kinases. The following table summarizes the inhibitory activity of the compound, providing a quantitative comparison of its potency against its primary target, AAK1, and other kinases.

Target KinaseIC50 (nM)Kinase FamilyNotes
AAK1 3.3 NAKPrimary Target
BIKE14NAKPotent off-target inhibition
GAK320NAKModest off-target inhibition

Data sourced from publicly available information.[1]

Comparative Kinase Inhibition

Recent studies have further explored the selectivity of LP-935509 (this compound) within the Numb-associated kinase (NAK) family. A differential scanning fluorimetry (DSF) assay confirmed that LP-935509 binds to AAK1, BIKE, and GAK, with no significant selectivity observed between AAK1 and BIKE in this particular assay. This highlights the challenge in achieving high selectivity among closely related kinase family members.

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves robust biochemical assays. Below is a detailed methodology for a commonly employed technique.

Kinase Activity Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Test compound (this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplates (e.g., 384-well plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compound (this compound) is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.

  • Kinase Reaction: The kinase, its specific substrate, and the test compound are added to the wells of the microplate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for each specific kinase to ensure accurate determination of ATP-competitive inhibition.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination and Detection: The kinase reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent. The ADP-Glo™ assay, for instance, involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Differential Scanning Fluorimetry (DSF) for Target Engagement

Objective: To assess the binding of a compound to a kinase by measuring changes in the thermal stability of the protein.

Procedure:

  • A solution containing the purified kinase and a fluorescent dye (e.g., SYPRO Orange) is prepared.

  • The test compound is added to the solution.

  • The temperature of the solution is gradually increased, and the fluorescence is monitored.

  • As the protein unfolds (melts), the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • Binding of a ligand, such as an inhibitor, stabilizes the protein, resulting in an increase in the Tm. The magnitude of this thermal shift (ΔTm) is indicative of the binding affinity.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G AAK1 Signaling Pathway in Endocytosis cluster_membrane Cell Membrane Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits AAK1 AAK1 AAK1->AP2 phosphorylates (activates) BMS901715 This compound BMS901715->AAK1 inhibits EndocyticVesicle Clathrin-Coated Vesicle Clathrin->EndocyticVesicle forms

Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.

G Kinase Inhibitor Selectivity Profiling Workflow Compound Test Compound (this compound) Assay Biochemical Assay (e.g., Kinase Activity Assay) Compound->Assay KinasePanel Kinase Panel (e.g., 102 kinases) KinasePanel->Assay Data Raw Data (% Inhibition) Assay->Data Analysis Data Analysis (IC50 determination) Data->Analysis Profile Selectivity Profile Analysis->Profile

Caption: General experimental workflow for determining kinase inhibitor selectivity.

Conclusion

This compound is a potent inhibitor of AAK1 with promising therapeutic potential for neuropathic pain. While it demonstrates high potency for its primary target, it also exhibits inhibitory activity against other members of the NAK kinase family, particularly BIKE. The detailed selectivity profile and the experimental methodologies provided in this guide offer valuable information for researchers and drug development professionals to understand the compound's biological activity and to guide further investigation and development. The provided diagrams visually summarize the key biological pathway and the experimental approach to selectivity profiling.

References

Head-to-head comparison of BMS-901715 and Sunitinib for AAK1 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key inhibitors of Adaptor-Associated Kinase 1 (AAK1): BMS-901715 and Sunitinib (B231). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor-mediated signaling.[1][2] Its involvement in various cellular pathways has made it a target for therapeutic intervention in conditions such as neuropathic pain and viral infections.[3][4]

Quantitative Comparison of AAK1 Inhibition

The primary measure of a drug's potency is its ability to inhibit its target kinase. The following table summarizes the key quantitative data for this compound and Sunitinib concerning their AAK1 inhibitory activity.

CompoundInhibitory PotencyMethodPrimary Therapeutic Area of Investigation
This compound IC50: 3.3 nM[1][5][6]Biochemical Kinase AssayNeuropathic Pain[3]
Sunitinib Kd: 11 nM[4][7]Dissociation Constant AssayCancer, Antiviral[4][8]

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are both measures of potency. While not directly interchangeable, they provide a strong indication of the inhibitor's affinity for the target kinase. A lower value indicates higher potency.

Mechanism of Action and Signaling Pathway

AAK1's primary function is the regulation of clathrin-mediated endocytosis (CME) through the phosphorylation of the μ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex.[2][9] This phosphorylation is a critical step in the assembly of clathrin-coated pits at the plasma membrane, which are essential for the internalization of various cargo proteins, including receptors and transporters.[2] By inhibiting AAK1, both this compound and Sunitinib can disrupt this process.

Recent research has also implicated AAK1 in other signaling pathways, including the WNT and Notch pathways.[10][11][12][13] In the WNT pathway, AAK1 is suggested to act as a negative regulator by promoting the endocytosis of the LRP6 co-receptor.[10] In the Notch pathway, AAK1 has been shown to be a positive regulator.[12]

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Receptor Receptor AP2_Complex AP2 Complex Receptor->AP2_Complex binds Clathrin Clathrin AP2_Complex->Clathrin recruits p_AP2M1 Phosphorylated AP2M1 (μ2) Endocytosis Endocytosis Clathrin->Endocytosis AAK1 AAK1 AAK1->AP2_Complex phosphorylates μ2 subunit (AP2M1) p_AP2M1->Endocytosis promotes BMS_901715 BMS_901715 BMS_901715->AAK1 inhibits Sunitinib Sunitinib Sunitinib->AAK1 inhibits

Figure 1: AAK1's role in clathrin-mediated endocytosis and its inhibition.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the provided data and for designing future experiments.

Biochemical AAK1 Kinase Assay (Representative Protocol)

This protocol outlines a typical in vitro assay to determine the IC50 of an inhibitor against AAK1.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant AAK1 enzyme - Kinase buffer - ATP (radiolabeled or with detection antibody) - Substrate (e.g., AP2M1 peptide) - Test compounds (this compound, Sunitinib) Start->Prepare_Reagents Incubation Incubate AAK1, substrate, ATP, and test compound at varying concentrations. Prepare_Reagents->Incubation Stop_Reaction Stop the kinase reaction. Incubation->Stop_Reaction Detection Detect substrate phosphorylation. (e.g., filter binding for radiolabeled ATP, ELISA for phosphospecific antibody) Stop_Reaction->Detection Data_Analysis Analyze data to determine the percentage of inhibition at each compound concentration. Detection->Data_Analysis IC50_Calculation Calculate the IC50 value using a dose-response curve. Data_Analysis->IC50_Calculation End End IC50_Calculation->End

Figure 2: Workflow for a typical AAK1 biochemical kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human AAK1 enzyme, a suitable kinase buffer, ATP (often radiolabeled [γ-³²P]ATP or in conjunction with a phosphospecific antibody for detection), and a substrate peptide (such as a synthetic peptide corresponding to the phosphorylation site on AP2M1) are prepared. The test compounds, this compound and Sunitinib, are serially diluted to a range of concentrations.

  • Kinase Reaction: The AAK1 enzyme is incubated with the substrate peptide and the test compound at various concentrations in the kinase buffer.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped, typically by the addition of a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. If radiolabeled ATP is used, the phosphorylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter. Alternatively, methods like ELISA with a phosphospecific antibody can be employed.

  • Data Analysis and IC50 Determination: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Selectivity and Off-Target Effects

An important consideration in drug development is the selectivity of a compound for its intended target.

  • Sunitinib , on the other hand, is a multi-targeted kinase inhibitor.[14] Its primary targets are receptor tyrosine kinases such as VEGFR and PDGFR. Its inhibition of AAK1 is considered an "off-target" effect in the context of its anticancer activity, but this very property is being explored for its antiviral potential.[8][9][15] The broader kinase inhibition profile of Sunitinib could contribute to both its therapeutic efficacy in different diseases and its potential for side effects.

Summary and Conclusion

Both this compound and Sunitinib are potent inhibitors of AAK1, a key regulator of clathrin-mediated endocytosis.

  • This compound demonstrates higher potency for AAK1 in vitro and is being investigated for its potential in treating neuropathic pain, suggesting a more selective mechanism of action.

  • Sunitinib , a clinically approved anticancer drug, also inhibits AAK1, albeit with slightly lower potency than this compound. Its multi-targeted nature presents both opportunities for repurposing (e.g., as an antiviral) and challenges related to off-target effects.

The choice between these two compounds for research or therapeutic development will depend on the specific application. For studies requiring highly selective AAK1 inhibition, this compound appears to be the more suitable tool. For broader applications or where a multi-kinase inhibition profile might be beneficial, Sunitinib remains a relevant compound of interest. Further head-to-head studies, particularly those examining cellular activity and in vivo efficacy in various models, would be invaluable for a more complete comparison.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase selectivity of BMS-901715, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). Due to the limited public availability of a comprehensive kinase panel screening for this compound, this document focuses on its primary target and compares its activity with other known AAK1 inhibitors for which cross-reactivity data is available. Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its therapeutic window and potential off-target effects.

Introduction to this compound

This compound is a small molecule inhibitor targeting Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis. It demonstrates high potency for AAK1 with a reported half-maximal inhibitory concentration (IC50) of 3.3 nM. AAK1 is a member of the Numb-associated kinase (NAK) family, which also includes Cyclin G-associated kinase (GAK), BMP-2 inducible kinase (BIKE), and Mast cell-associated and palmitoylated serine/threonine kinase 1 (MPSK1/STK16). Given the structural similarities within this kinase family, assessing the cross-reactivity of AAK1 inhibitors is a critical aspect of their preclinical evaluation.

Quantitative Comparison of AAK1 Inhibitor Selectivity

While a broad kinome scan for this compound is not publicly available, the following table summarizes the inhibitory activity of this compound and other notable AAK1 inhibitors against AAK1 and its closely related kinases. This data is essential for understanding the selectivity profile of these compounds.

CompoundAAK1 IC50/Ki (nM)BIKE IC50/Ki (nM)GAK IC50 (nM)Other Notable Off-Targets (Inhibition >50% at 1µM or Ki/IC50 <1µM)
This compound 3.3 (IC50)Data not availableData not availableData not available
BMS-986176 (LX-9211) 2 (IC50)Data not availableData not availableDescribed as "highly selective"
LP-935509 3.3 (IC50)14 (IC50)320 (IC50)Not specified
SGC-AAK1-1 9.1 (Ki)17 (Ki)Data not availableRIOK1, RIOK3, PIP5K1C
TIM-098a 240 (IC50)Data not availableData not availableNot specified

Note: IC50 represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Ki is the inhibition constant, a measure of the inhibitor's binding affinity. A lower value indicates higher potency.

Signaling Pathways Involving AAK1

AAK1 plays a crucial role in regulating cellular signaling through its involvement in clathrin-mediated endocytosis. This process is fundamental for the internalization of cell surface receptors and, consequently, the modulation of various signaling pathways.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor AP2_Complex AP2 Complex Receptor->AP2_Complex Binding Clathrin Clathrin AP2_Complex->Clathrin Recruitment Endocytic_Vesicle Clathrin-Coated Vesicle Clathrin->Endocytic_Vesicle Assembly AAK1 AAK1 AAK1->AP2_Complex Phosphorylation (mu2 subunit) This compound This compound This compound->AAK1 Inhibition Downstream_Signaling Downstream Signaling (e.g., WNT, Notch) Endocytic_Vesicle->Downstream_Signaling Internalization & Trafficking

AAK1's role in clathrin-mediated endocytosis and downstream signaling.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in its development. The following outlines a general workflow for assessing the cross-reactivity of a compound like this compound.

Experimental Workflow: Kinase Selectivity Profiling

Kinase_Profiling_Workflow Compound Test Compound (e.g., this compound) Biochemical_Assay In Vitro Biochemical Assay (e.g., Radiometric, TR-FRET) Compound->Biochemical_Assay Kinase_Panel Broad Kinase Panel (e.g., >400 kinases) Kinase_Panel->Biochemical_Assay Data_Acquisition Data Acquisition & Analysis Biochemical_Assay->Data_Acquisition IC50_Determination IC50/Ki Value Determination Data_Acquisition->IC50_Determination Selectivity_Profile Generation of Selectivity Profile IC50_Determination->Selectivity_Profile Cellular_Assay Cell-Based Assays (Target Engagement & Off-Target Validation) Selectivity_Profile->Cellular_Assay Final_Assessment Final Assessment of Cross-Reactivity Cellular_Assay->Final_Assessment

A Head-to-Head Comparison: In Vitro and In Vivo Activity of the Selective JAK2 Inhibitor BMS-901715 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in signal transduction pathways that regulate hematopoiesis and immune function. Dysregulation of the JAK-STAT signaling cascade, often driven by mutations such as JAK2 V617F, is a key pathogenic driver in myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF). This has spurred the development of targeted JAK2 inhibitors. This guide provides an objective comparison of the preclinical activity of BMS-901715, a selective JAK2 inhibitor, with other established JAK inhibitors, ruxolitinib (B1666119) and fedratinib, supported by experimental data.

Executive Summary

This compound demonstrates potent and selective inhibition of JAK2 in both biochemical and cellular assays. Its in vivo efficacy is evidenced by significant and sustained suppression of STAT5 phosphorylation in preclinical mouse models of MPNs. When compared to the broader spectrum JAK1/JAK2 inhibitor ruxolitinib and the more JAK2-selective inhibitor fedratinib, this compound exhibits a distinct selectivity profile. This guide will delve into the quantitative in vitro and in vivo data, detailed experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparative analysis for researchers in the field.

Data Presentation

Table 1: In Vitro Biochemical Inhibition of JAK Family Kinases
CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)JAK1/JAK2 Selectivity Ratio
This compound 3561.17566~324
Ruxolitinib 3.32.842819~1.2
Fedratinib ~1053>900~405~35

IC₅₀ values represent the half-maximal inhibitory concentration.

Table 2: In Vitro Cellular Activity of JAK2 Inhibitors
CompoundCell LineAssay TypeIC₅₀ (nM)
This compound SET-2 (JAK2 V617F)Anti-proliferative60
BaF3-JAK2 V617FAnti-proliferative70
SET-2 (JAK2 V617F)pSTAT5 Inhibition80
BaF3-JAK2 V617FpSTAT5 Inhibition65
Ruxolitinib Ba/F3-JAK2 V617FAnti-proliferative130
HEL (JAK2 V617F)Anti-proliferative120
Fedratinib Ba/F3-JAK2 V617FAnti-proliferative~300
HEL (JAK2 V617F)Anti-proliferative~300
Table 3: In Vivo Pharmacodynamic Efficacy of this compound in a Mouse Model
Oral Dose (mg/kg)pSTAT5 Inhibition (%) at 8hpSTAT5 Inhibition (%) at 18h
5~50%-
10~65%~65%
30Nearly completeNearly complete

Mandatory Visualization

JAK_STAT_Pathway JAK2-STAT Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates P_STAT5 pSTAT5 (Dimer) STAT5->P_STAT5 Dimerizes Gene_Transcription Gene Transcription (Proliferation, Survival) P_STAT5->Gene_Transcription Translocates to Nucleus Cytokine Cytokine Cytokine->Cytokine_Receptor Binds This compound This compound This compound->JAK2 Inhibits

JAK2-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for In Vitro and In Vivo Analysis cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Biochemical Kinase Assay (Determine IC50) Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Cell_Culture Cell Culture (JAK2-dependent cell lines) Cell_Culture->Proliferation_Assay Western_Blot Western Blot (pSTAT5 levels) Cell_Culture->Western_Blot Animal_Model Mouse Xenograft Model (MPN) Drug_Admin Oral Gavage Administration Animal_Model->Drug_Admin PD_Analysis Pharmacodynamic Analysis (Spleen pSTAT5) Drug_Admin->PD_Analysis Efficacy_Study Efficacy Study (Survival) Drug_Admin->Efficacy_Study

Reproducibility of published data on BMS-901715

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no reproducible data, experimental protocols, or signaling pathway information could be found for a compound designated as BMS-901715 . The search results did not yield any specific scientific publications, clinical trial data, or pharmacological profiles associated with this identifier.

Information was found for other Bristol-Myers Squibb (BMS) compounds with different numerical designations, but none of these could be definitively linked to this compound. Without access to primary data, it is not possible to fulfill the request to create a comparison guide, summarize quantitative data, detail experimental methodologies, or generate the requested visualizations.

It is possible that "this compound" may be an internal designation not yet disclosed in public forums, a typographical error, or a compound that has been discontinued (B1498344) in early-stage development without significant published data.

Therefore, a comparison with alternative products and the creation of supporting experimental documentation and diagrams for this compound cannot be provided at this time. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult proprietary databases or directly contact Bristol-Myers Squibb for any available information.

Safety Operating Guide

Essential Procedures for the Safe Disposal of BMS-901715

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of investigational compounds like BMS-901715 is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulations and minimizes risks to human health.[1][2] Since specific disposal instructions for this compound are not publicly available, it must be managed as a hazardous chemical waste, following stringent institutional and regulatory guidelines.

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation:

The initial and most crucial step is to classify the waste.[3] Unless confirmed to be non-hazardous by an environmental health and safety (EHS) office, all waste chemicals, including this compound and materials contaminated with it, should be treated as hazardous.[4] This includes pure compound, solutions, contaminated personal protective equipment (PPE), and cleaning materials.

  • Segregation: Never mix different types of chemical waste.[3] Incompatible substances can react violently or produce flammable or toxic gases.[5] Specifically, store acids and bases separately, and keep oxidizing agents away from organic compounds and reducing agents.[5]

2. Container Selection and Management:

Proper containment is essential to prevent leaks and spills.

  • Compatibility: Use containers made of materials that are chemically compatible with this compound.[6] Plastic containers are often preferred.[7] The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[5][6]

  • Headroom: Do not overfill containers. Leave at least one inch of headroom to allow for expansion of the contents.[5]

  • Closure: Keep waste containers closed at all times, except when adding waste.[4][7]

3. Labeling:

Clear and accurate labeling is mandatory to prevent accidents and ensure proper handling.

  • Content Identification: All waste containers must be clearly labeled with their contents.[3] The label should include the chemical name ("this compound") and indicate that it is hazardous waste.

  • Hazard Communication: Attach a hazardous waste label as soon as the first drop of waste is added to the container.

4. Storage in a Satellite Accumulation Area (SAA):

Hazardous waste must be stored in a designated SAA at or near the point of generation.[5][6][7]

  • Location: The SAA must be under the control of laboratory personnel. Waste should not be moved from the room where it was generated to another for storage.[7]

  • Inspections: The SAA should be inspected weekly for any signs of leakage.[5]

5. Arranging for Disposal:

  • Contact EHS: Do not dispose of chemical waste down the drain or in the regular trash.[3][4] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the waste.[7]

  • Transportation and Final Disposal: The EHS office will coordinate with an approved environmental management vendor for the transport and ultimate disposal of the hazardous waste, which is typically done through incineration.[8][9]

Quantitative Guidelines for Hazardous Waste Storage

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting.

ParameterLimitRegulation/Guideline
Maximum Volume in SAA 55 gallonsUniversity of Pennsylvania EHRS[7]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)University of Pennsylvania EHRS[7]
Maximum Container Weight 15 kgLabor Security System[3]
Time Limit for Full Container Removal Within 3 calendar daysCentral Washington University[5], University of Pennsylvania EHRS[7]
Maximum Storage Time in SAA Up to 12 months (if volume limits not exceeded)University of Pennsylvania EHRS[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of a research compound like this compound.

start Start: Waste Generated (this compound) is_sds_available Is SDS with disposal ainstructions available? start->is_sds_available follow_sds Follow specific SDS disposal instructions is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Chemical Waste is_sds_available->treat_as_hazardous No end End: Proper Disposal follow_sds->end segregate Segregate from incompatible materials treat_as_hazardous->segregate contain Use compatible, sealed, and labeled container segregate->contain store Store in designated Satellite Accumulation Area (SAA) contain->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs contact_ehs->end

Caption: Workflow for the proper disposal of research compounds.

Experimental Protocols

This document provides operational guidance and does not cite specific experimental protocols. The procedures outlined are based on established safety guidelines for the management of laboratory chemical waste.[3][4][5][6][7] All laboratory personnel handling chemical waste should receive proper training on these procedures.[3][4][6]

References

Safeguarding Researchers: A Comprehensive Guide to Handling BMS-901715

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of BMS-901715, a potent compound requiring stringent safety protocols. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory for all personnel involved in the handling, storage, and disposal of this compound.

Hazard Communication and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be treated as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) due to its pharmacological activity. A thorough risk assessment is the first and most critical step before any handling of this compound. This assessment will inform the specific containment and personal protective equipment (PPE) required.

A key parameter in this assessment is the Occupational Exposure Limit (OEL), which is the airborne concentration of a substance to which a worker can be exposed over a specified time without adverse health effects. For potent compounds, OELs are typically low.[1] The following table provides examples of Occupational Exposure Bands (OEBs) for potent compounds, which can be used as a preliminary guide in the absence of specific data for this compound.

Occupational Exposure Band (OEB)Occupational Exposure Limit (OEL) RangeToxicity
OEB 310-100 µg/m³Slightly Toxic
OEB 41-10 µg/m³Potent
OEB 5< 1 µg/m³Highly Potent
Data sourced from Freund-Vector's guide to processing potent compounds.[1]

It is imperative to conduct a substance-specific risk assessment to determine the appropriate OEB for this compound.

Risk Assessment Workflow

The following diagram outlines the essential steps for a comprehensive risk assessment before handling any new or potent chemical entity.

cluster_0 Risk Assessment Workflow for this compound A Gather Information: - Review all available literature and data for this compound and structurally similar compounds. - Obtain Safety Data Sheet (SDS) if available. B Hazard Identification: - Identify potential health hazards (toxicity, carcinogenicity, etc.). - Identify physical hazards (flammability, reactivity). A->B C Exposure Assessment: - Evaluate all potential routes of exposure (inhalation, dermal, ingestion). - Quantify the potential level and duration of exposure for each task. B->C D Risk Characterization: - Determine the Occupational Exposure Limit (OEL) or assign an Occupational Exposure Band (OEB). - Characterize the overall risk to personnel. C->D E Control Strategy Development: - Select appropriate engineering controls (fume hood, glove box). - Define required Personal Protective Equipment (PPE). - Establish Standard Operating Procedures (SOPs). D->E F Implementation and Review: - Implement control measures and provide training. - Regularly review and update the risk assessment. E->F

Risk Assessment Workflow

Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods and glove boxes, are the primary means of protection. PPE should be used as a secondary level of protection. The selection of PPE is dictated by the risk assessment and the specific tasks being performed.

Recommended PPE for Handling this compound
PPE CategoryItemSpecifications and Rationale
Respiratory Protection RespiratorAn N95 respirator is the minimum requirement for handling powders. For higher-risk activities, a Powered Air-Purifying Respirator (PAPR) may be necessary.
Hand Protection GlovesDouble gloving with nitrile gloves is recommended. Ensure gloves are compatible with the solvents being used. Change gloves frequently and immediately if contaminated.
Body Protection Lab Coat/CoverallsA disposable, solid-front lab coat or coveralls made of a material like Tyvek® should be worn.[2] Ensure cuffs are tucked into the inner gloves.
Eye Protection Safety GogglesChemical splash goggles are required to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant splash risk.
PPE Donning and Doffing Sequence

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

cluster_1 PPE Donning and Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Gown/Coverall D2 2. Respirator D1->D2 D3 3. Goggles/Face Shield D2->D3 D4 4. Outer Gloves D3->D4 F1 1. Outer Gloves F2 2. Gown/Coverall F1->F2 F3 3. Goggles/Face Shield F2->F3 F4 4. Respirator F3->F4 F5 5. Inner Gloves F4->F5

PPE Donning and Doffing

Decontamination and Disposal Plan

A robust decontamination and disposal plan is essential to prevent secondary exposure and environmental contamination.

Decontamination Protocol

Decontamination procedures should be performed after each handling session and in the event of a spill. The process involves deactivation, decontamination, and cleaning.

Decontamination Steps:

  • Pre-clean: Remove gross contamination by carefully wiping surfaces with disposable, absorbent materials.

  • Decontaminate: Apply an appropriate decontaminating agent. A freshly prepared 1:10 bleach solution is often effective for biological and many chemical agents, but its compatibility with this compound and laboratory surfaces should be verified.[3] Allow for the recommended contact time.[3][4]

  • Clean: After the contact time, thoroughly clean the surfaces with a laboratory-grade detergent and water.

  • Rinse: Rinse surfaces with clean water to remove any residual cleaning agents.

  • Dry: Allow surfaces to air dry or wipe with clean, disposable towels.

Decontamination Workflow

The following diagram illustrates the decontamination process.

cluster_2 Decontamination Workflow S1 Prepare Decontamination Solutions S2 Don Appropriate PPE S1->S2 S3 Pre-clean Surfaces to Remove Gross Contamination S2->S3 S4 Apply Decontaminating Agent and Observe Contact Time S3->S4 S5 Clean with Detergent and Water S4->S5 S6 Rinse with Clean Water S5->S6 S7 Dry Surfaces S6->S7 S8 Dispose of all Contaminated Materials as Hazardous Waste S7->S8

Decontamination Workflow
Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE, labware, and cleaning materials, must be disposed of as hazardous pharmaceutical waste.

Disposal Procedures:

  • Segregation: All this compound waste must be segregated from other laboratory waste streams.[5]

  • Containment: Use designated, clearly labeled, leak-proof hazardous waste containers.[5] Solid waste should be placed in black hazardous pharmaceutical waste containers.[6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Pharmaceutical Waste" and the specific chemical name (this compound).

  • Storage: Store waste in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for disposal through a licensed hazardous waste management company. Incineration is the preferred method for the complete destruction of potent pharmaceutical compounds.[2][7]

Waste Disposal Decision Tree

The following diagram provides a logical flow for the proper disposal of materials potentially contaminated with this compound.

Waste Disposal Decision Tree

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling the potent compound this compound, ensuring a safe and productive research environment. Continuous review and adaptation of these procedures based on new information and experimental conditions are essential for maintaining the highest standards of laboratory safety.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.